PF-07208254
Description
Properties
Molecular Formula |
C7H2ClFO2S2 |
|---|---|
Molecular Weight |
236.7 g/mol |
IUPAC Name |
6-chloro-2-fluorothieno[3,2-b]thiophene-5-carboxylic acid |
InChI |
InChI=1S/C7H2ClFO2S2/c8-4-5-2(1-3(9)13-5)12-6(4)7(10)11/h1H,(H,10,11) |
InChI Key |
UXMBSHHPPVOPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1SC(=C2Cl)C(=O)O)F |
Origin of Product |
United States |
Foundational & Exploratory
The Role of PF-07208254 in Modulating Branched-Chain Amino Acid Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevated levels of branched-chain amino acids (BCAAs) and their metabolites, branched-chain ketoacids (BCKAs), have been implicated in the pathophysiology of various cardiometabolic diseases. The catabolism of BCAAs is a critical metabolic pathway, and its dysregulation presents a promising therapeutic target. This technical guide provides an in-depth overview of PF-07208254, a selective, orally active, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). By inhibiting BDK, this compound enhances the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in BCAA catabolism. This guide will delve into the mechanism of action of this compound, summarize key preclinical data, and provide detailed experimental protocols relevant to its study.
Introduction to Branched-Chain Amino Acid Catabolism
The essential amino acids leucine, isoleucine, and valine, collectively known as branched-chain amino acids (BCAAs), play a vital role in protein synthesis and cellular signaling. The breakdown of BCAAs, or catabolism, is a multi-step enzymatic process that occurs primarily in the mitochondria of various tissues, with skeletal muscle being a key site for the initial steps.[1]
The BCAA catabolic pathway can be broadly divided into two main stages:
-
Reversible Transamination: The first step involves the transfer of the amino group from the BCAA to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferases (BCATs).[2][3] This produces the corresponding branched-chain α-ketoacids (BCKAs): α-ketoisocaproate (KIC) from leucine, α-keto-β-methylvalerate (KMV) from isoleucine, and α-ketoisovalerate (KIV) from valine.[4]
-
Irreversible Oxidative Decarboxylation: The second and rate-limiting step is the oxidative decarboxylation of BCKAs, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3][5] This multi-enzyme complex is crucial for the irreversible commitment of BCAAs to catabolism.
The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle.[5] Branched-chain ketoacid dehydrogenase kinase (BDK) phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation.[5] Conversely, the phosphatase PPM1K (also known as PP2Cm) dephosphorylates and activates the BCKDH complex.[5] Dysregulation of this pathway, often characterized by reduced BCKDH activity, leads to the accumulation of BCAAs and BCKAs, which has been associated with insulin resistance, type 2 diabetes, and heart failure.[6]
This compound: A Selective BDK Inhibitor
This compound is a potent and selective, orally active, allosteric inhibitor of BDK.[6][7] By binding to an allosteric pocket on BDK, this compound inhibits its kinase activity, thereby preventing the phosphorylation and inactivation of the BCKDH complex.[6] This leads to a sustained activation of BCKDH, enhancing the catabolism of BCAAs and BCKAs. Notably, this compound has also been shown to promote the degradation of the BDK protein itself by reducing its binding to the BCKDH-E2 subunit.[6][8]
Mechanism of Action of this compound
The mechanism of action of this compound involves the following key steps:
-
Allosteric Binding to BDK: this compound binds to a regulatory, allosteric site on the BDK enzyme, distinct from the ATP-binding site.[6][8]
-
Inhibition of BDK Kinase Activity: This binding event inhibits the ability of BDK to phosphorylate the E1α subunit of the BCKDH complex.[6]
-
Activation of BCKDH Complex: With reduced phosphorylation, the BCKDH complex remains in its active, dephosphorylated state.[6]
-
Enhanced BCAA and BCKA Catabolism: The activated BCKDH complex efficiently catalyzes the oxidative decarboxylation of BCKAs, leading to their reduced levels and an overall increase in BCAA catabolism.[6]
-
Promotion of BDK Degradation: this compound reduces the interaction between BDK and the E2 subunit of the BCKDH complex, which is thought to promote the degradation of BDK.[6][8]
Caption: Signaling pathway of BCAA catabolism and this compound's mechanism.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Parameter | Value | Assay | Reference |
| IC50 | 110 nM | In vitro BDK enzyme inhibition | [6][7] |
| Ki | 54 nM | In vitro BDK enzyme inhibition | [6][7] |
| Kd | 84 nM | Surface Plasmon Resonance (SPR) | [6] |
| Cellular IC50 | 540 nM | BCKDH phosphorylation in human skeletal muscle cells | [6][7] |
| Table 1: In Vitro and Cellular Potency of this compound. |
| Model | Treatment | Key Findings | Reference |
| HEK293 Cells | 3-30 µM this compound for 48h | Dose-dependent reduction in pBCKDH/BCKDH ratio and BDK protein levels. | [6] |
| Diet-Induced Obese (HFD) C57BL6/J Mice | 30 mg/kg and 90 mg/kg this compound, oral gavage, once daily for 8 weeks | Reduced blood glucose AUC in oGTT, reduced fasting insulin, and dose- and time-dependently reduced plasma and muscle BCAA and BCKA levels. | [6] |
| Transverse Aortic Constriction (TAC) Mouse Model | This compound in chow | Improved cardiac function (e.g., increased fractional shortening and ejection fraction). | [8][9] |
| Table 2: In Vitro and In Vivo Efficacy of this compound. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and BCAA catabolism.
In Vitro BDK Enzyme Inhibition Assay
This protocol is a representative method for determining the in vitro potency (IC50 and Ki) of inhibitors against BDK.
-
Principle: The assay measures the phosphorylation of a substrate by BDK. The amount of phosphorylation is quantified, typically using a fluorescent or luminescent readout. The inhibition by a compound is determined by the reduction in signal.
-
Materials:
-
Recombinant human BDK enzyme.
-
BCKDH E1α subunit (or a peptide substrate).
-
ATP.
-
Assay buffer (e.g., HEPES buffer containing MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Test compound (this compound) serially diluted in DMSO.
-
Microplate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the BDK enzyme and its substrate in the assay buffer.
-
Add serial dilutions of this compound or vehicle (DMSO) to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the ATP concentration and its Km are known.
-
Caption: Workflow for an in vitro BDK enzyme inhibition assay.
Surface Plasmon Resonance (SPR) Assay
This protocol describes a general method for determining the binding kinetics and affinity (Kd) of a small molecule to its protein target.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip as a ligand (this compound) binds to an immobilized protein (BDK). This allows for the real-time monitoring of association and dissociation rates.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant human BDK.
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
Test compound (this compound) serially diluted in running buffer.
-
-
Procedure:
-
Immobilize the BDK protein onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of this compound over the sensor surface to monitor the association phase.
-
Switch to running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface between different compound concentrations if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cellular BCKDH Phosphorylation Assay (AlphaLISA SureFire Ultra)
This protocol details a method for quantifying the phosphorylation of BCKDH in a cellular context.
-
Principle: This is a bead-based immunoassay that uses two antibodies specific to the target protein (BCKDH). One antibody recognizes a phosphorylated epitope, while the other recognizes a non-phosphorylated epitope. In the presence of the target protein, the antibodies bring donor and acceptor beads into close proximity, generating a luminescent signal that is proportional to the amount of phosphorylated protein.
-
Materials:
-
Human skeletal muscle cells (or other relevant cell line).
-
Cell culture medium and reagents.
-
This compound.
-
AlphaLISA SureFire Ultra p-BCKDH (Ser293) Assay Kit.
-
Microplate reader capable of AlphaLISA detection.
-
-
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Lyse the cells according to the assay kit protocol.
-
Transfer the cell lysates to a 384-well assay plate.
-
Add the AlphaLISA acceptor beads and biotinylated antibody mixture and incubate.
-
Add the streptavidin-coated donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
Determine the cellular IC50 by plotting the signal against the log of the inhibitor concentration.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess the effect of this compound on glucose metabolism in a diet-induced obesity mouse model.
-
Principle: An OGTT measures the ability of an animal to clear a glucose load from the bloodstream. Improved glucose tolerance is indicative of enhanced insulin sensitivity.
-
Materials:
-
Diet-induced obese mice.
-
This compound formulated for oral gavage.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., tail snip or retro-orbital bleeding).
-
-
Procedure:
-
Acclimatize the mice and maintain them on a high-fat diet.
-
Administer this compound or vehicle via oral gavage daily for the duration of the study.
-
For the OGTT, fast the mice overnight (approximately 16 hours).
-
Measure baseline blood glucose (time 0).
-
Administer a glucose solution via oral gavage.
-
Measure blood glucose at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
-
In Vivo Transverse Aortic Constriction (TAC) Mouse Model
This protocol is a widely used surgical model to induce pressure-overload cardiac hypertrophy and heart failure, allowing for the evaluation of cardioprotective effects of compounds like this compound.
-
Principle: A constriction is placed on the transverse aorta, increasing the afterload on the left ventricle and leading to cardiac hypertrophy and, eventually, heart failure.
-
Materials:
-
Male C57BL/6 mice.
-
Surgical instruments for small animal surgery.
-
Suture material for constriction.
-
Anesthesia and analgesics.
-
Echocardiography system.
-
-
Procedure:
-
Anesthetize the mouse and perform a thoracotomy to expose the aortic arch.
-
Place a ligature around the transverse aorta between the innominate and left common carotid arteries.
-
Tie the ligature around a needle of a specific gauge (e.g., 27-gauge) which is then removed to create a standardized constriction.
-
Close the chest and allow the animal to recover.
-
Administer this compound in the chow or via oral gavage.
-
At specified time points post-surgery (e.g., 4 weeks), perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Western Blotting for pBCKDH and BDK
This is a standard protocol for detecting and quantifying the levels of total and phosphorylated BCKDH and total BDK in cell or tissue lysates.
-
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.
-
Materials:
-
Cell or tissue lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-pBCKDH, anti-BCKDH, anti-BDK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Determine protein concentration of lysates.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities.
-
Measurement of BCAA and BCKA Levels by LC-MS/MS
This protocol describes a highly sensitive and specific method for quantifying BCAAs and BCKAs in biological samples.
-
Principle: Liquid chromatography (LC) separates the analytes of interest, which are then ionized and detected by tandem mass spectrometry (MS/MS) based on their mass-to-charge ratio.
-
Materials:
-
Plasma or tissue homogenates.
-
Protein precipitation solution (e.g., methanol with internal standards).
-
LC-MS/MS system.
-
Analytical column.
-
Stable isotope-labeled internal standards for BCAAs and BCKAs.
-
-
Procedure:
-
Thaw samples on ice.
-
Precipitate proteins by adding a cold solution of methanol containing the internal standards.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM).
-
Calculate the concentrations of BCAAs and BCKAs based on the standard curve generated from known concentrations of the analytes.
-
Conclusion
This compound is a promising therapeutic agent that targets the dysregulation of BCAA catabolism. Its mechanism of action, involving the allosteric inhibition of BDK and subsequent activation of the BCKDH complex, has been well-characterized in preclinical studies. The data presented in this guide demonstrate its potential to improve metabolic and cardiovascular health by lowering elevated levels of BCAAs and BCKAs. The detailed experimental protocols provided herein offer a valuable resource for researchers and scientists working in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of modulating BCAA catabolism.
References
- 1. bioradiations.com [bioradiations.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. bio-rad.com [bio-rad.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Allosteric Inhibition of Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) by PF-07208254: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated levels of branched-chain amino acids (BCAAs) and their metabolites, branched-chain ketoacids (BCKAs), are implicated in the pathophysiology of various cardiometabolic diseases, including heart failure and type 2 diabetes.[1] The activity of the branched-chain ketoacid dehydrogenase (BCKDH) complex, which catalyzes the rate-limiting step in BCAA catabolism, is negatively regulated by branched-chain ketoacid dehydrogenase kinase (BDK) through phosphorylation.[2][3][4] Inhibition of BDK, therefore, presents a promising therapeutic strategy to enhance BCAA catabolism and ameliorate the pathological consequences of their accumulation. PF-07208254 is a selective, orally active, allosteric inhibitor of BDK that has demonstrated potential in improving cardiac function and metabolism.[2][5][6] This technical guide provides an in-depth overview of the mechanism of action, quantitative data, and experimental methodologies related to the allosteric inhibition of BDK by this compound.
Mechanism of Action
This compound functions as an allosteric inhibitor of BDK.[2][6] It binds to a distinct allosteric pocket on the BDK enzyme, rather than the ATP-binding site.[2][3] This binding event induces a conformational change in BDK that leads to several downstream effects:
-
Inhibition of Kinase Activity: The allosteric binding of this compound directly inhibits the kinase activity of BDK, preventing the phosphorylation and subsequent inactivation of the BCKDH complex.[2][6]
-
Reduced BDK-BCKDH-E2 Interaction: this compound has been shown to reduce the binding of BDK to the E2 subunit of the BCKDH complex.[6]
-
Promotion of BDK Degradation: A key aspect of this compound's mechanism is its ability to promote the degradation of the BDK protein, leading to a sustained reduction in its cellular levels.[2][6]
This multi-faceted mechanism ultimately leads to an increase in the activity of the BCKDH complex, enhanced catabolism of BCAAs and BCKAs, and potential therapeutic benefits in cardiometabolic diseases.[2][6]
Quantitative Data
The inhibitory potency and binding affinity of this compound for BDK have been characterized through various in vitro and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity and Binding Affinity of this compound
| Parameter | Value (nM) | Assay Method | Reference |
| IC50 | 110 | Kinase Assay | [5][6][7] |
| Ki | 54 | Kinase Assay | [5][6][7] |
| KD | 84 | Surface Plasmon Resonance (SPR) | [2][5][6][7] |
Table 2: Cellular Activity of this compound
| Parameter | Value (nM) | Cell Type | Assay Method | Reference |
| Cellular IC50 | 540 | Human Skeletal Muscle Cells | AlphaLISA SureFire Ultra (pBCKDH) | [2][5][6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
BDK Kinase Inhibition Assay (for IC50 and Ki determination)
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by BDK.
-
Reagents:
-
Recombinant human BDK enzyme
-
BCKDH complex (as substrate)
-
ATP (radiolabeled or with a detection-compatible modification)
-
This compound (or other test compounds)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., phosphospecific antibodies, scintillation fluid)
-
-
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a microplate, combine the recombinant BDK enzyme, BCKDH complex, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction (e.g., by adding EDTA or a stop solution).
-
Quantify the extent of BCKDH phosphorylation using a suitable detection method (e.g., autoradiography, luminescence, fluorescence).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Determine the Ki value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
-
Surface Plasmon Resonance (SPR) (for KD determination)
SPR is used to measure the binding affinity and kinetics of this compound to BDK in real-time.
-
Instrumentation: A surface plasmon resonance instrument (e.g., Biacore).
-
Reagents:
-
Recombinant human BDK enzyme
-
This compound
-
SPR sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize the recombinant BDK enzyme onto the surface of the SPR sensor chip via amine coupling or other suitable chemistry.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound dilutions over the sensor chip surface at a constant flow rate, allowing for association.
-
After the association phase, inject the running buffer alone to monitor the dissociation of the compound.
-
Regenerate the sensor surface between different compound concentrations if necessary.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
AlphaLISA SureFire Ultra pBCKDH Cellular Assay (for cellular IC50 determination)
This is a high-throughput, no-wash immunoassay to quantify the phosphorylation of BCKDH in a cellular context.[2][7]
-
Instrumentation: An Alpha-enabled plate reader.
-
Reagents:
-
Human skeletal muscle cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
AlphaLISA SureFire Ultra pBCKDH detection kit (containing AlphaLISA acceptor beads, donor beads, and specific antibodies for total and phosphorylated BCKDH)
-
Lysis buffer
-
-
Procedure:
-
Seed cells in a microplate and culture until they reach the desired confluency.
-
Treat the cells with a range of concentrations of this compound for a specified period.
-
Lyse the cells directly in the culture plate by adding the provided lysis buffer.
-
Transfer the cell lysates to a 384-well ProxiPlate.
-
Add the AlphaLISA acceptor bead mix (containing antibodies against total and phosphorylated BCKDH).
-
Incubate to allow for antibody-protein binding.
-
Add the AlphaLISA donor bead mix.
-
Incubate in the dark to allow for bead proximity.
-
Read the plate on an Alpha-enabled plate reader to measure the luminescent signal.
-
Calculate the ratio of the phosphorylated BCKDH signal to the total BCKDH signal and plot against the this compound concentration to determine the cellular IC50.
-
Western Blotting for pBCKDH and BDK Protein Levels
Western blotting is used to qualitatively and semi-quantitatively assess the levels of phosphorylated BCKDH and total BDK protein in cell or tissue lysates.
-
Reagents:
-
Cell or tissue lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-BCKDH (e.g., targeting Ser293) (1:1000 dilution)[8]
-
Anti-BDK
-
Anti-total BCKDH (as a loading control)
-
Anti-GAPDH or β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) (typically 1:2000 to 1:5000 dilution)
-
Chemiluminescent substrate
-
-
Procedure:
-
Determine the protein concentration of the cell or tissue lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the pBCKDH signal to total BCKDH and the BDK signal to a loading control.
-
In Vivo Efficacy Studies
This compound has been evaluated in preclinical models of heart failure and diet-induced obesity.
-
Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure: [2][3]
-
Animal Model: Male C57BL/6J mice.
-
Procedure:
-
Mice are subjected to TAC surgery to induce pressure overload-induced heart failure.
-
This compound is administered to the mice, typically mixed in their chow, starting before or after the surgery.[2][3]
-
Cardiac function is assessed at various time points using echocardiography to measure parameters like fractional shortening and ejection fraction.[2][3]
-
At the end of the study, hearts and other tissues are collected for histological analysis and to measure pBCKDH and BDK protein levels by Western blotting.[2][3]
-
-
-
Diet-Induced Obesity (DIO) Mouse Model: [6]
-
Animal Model: Male C57BL/6J mice.
-
Procedure:
-
Mice are fed a high-fat diet (HFD) for an extended period (e.g., 10-12 weeks) to induce obesity and metabolic dysfunction.[9][10][11]
-
This compound is administered daily via oral gavage at doses such as 30 mg/kg and 90 mg/kg.[6]
-
Metabolic parameters are assessed, including oral glucose tolerance tests (oGTT) and measurement of fasting insulin levels.[6]
-
Plasma and tissue levels of BCAAs and BCKAs are quantified.[6]
-
Gene expression analysis of inflammatory and fibrotic markers in tissues like the liver may also be performed.[6]
-
-
Visualizations
BDK Signaling Pathway and Inhibition by this compound
References
- 1. Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | BDK inhibitor | Probechem Biochemicals [probechem.com]
- 8. Phospho-BCKDH-E1 alpha (Ser293) (E2V6B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Diet-induced obese mice are resistant to improvements in cardiac function resulting from short-term adropin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High fat diet induced obesity model using four strainsof mice: Kunming, C57BL/6, BALB/c and ICR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diet-induced obesity murine model [protocols.io]
The Allosteric BDK Inhibitor PF-07208254: A Technical Guide to its Effects on BCKDH Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-07208254 is a potent and selective, orally active allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). By binding to an allosteric pocket of BDK, this compound effectively inhibits the BDK-mediated phosphorylation of the branched-chain ketoacid dehydrogenase (BCKDH) complex. This inhibition leads to the activation of the BCKDH complex, thereby enhancing the catabolism of branched-chain amino acids (BCAAs) and their corresponding ketoacids (BCKAs). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on BCKDH phosphorylation, and detailed experimental protocols for its evaluation.
Introduction
The branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – are essential amino acids that play crucial roles in protein synthesis and energy metabolism. The catabolism of BCAAs is primarily regulated by the activity of the mitochondrial BCKDH complex. The activity of this complex is, in turn, controlled by a phosphorylation-dephosphorylation cycle, where phosphorylation by BDK inactivates the complex, and dephosphorylation by protein phosphatase 2Cm (PP2Cm) activates it.
Dysregulation of BCAA metabolism has been implicated in various cardiometabolic diseases, including heart failure and type 2 diabetes.[1] Elevated levels of BCAAs and BCKAs are often observed in these conditions, suggesting that enhancing their catabolism could be a viable therapeutic strategy. This compound has emerged as a promising therapeutic agent that targets the BDK-BCKDH axis to restore normal BCAA metabolism.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of BDK. Its mechanism involves binding to a distinct allosteric pocket on the BDK enzyme, which is separate from the ATP-binding site. This binding event induces a conformational change in BDK, leading to two key effects:
-
Inhibition of Kinase Activity: The conformational change prevents BDK from effectively phosphorylating its substrate, the E1α subunit of the BCKDH complex at serine 293.
-
Promotion of BDK Degradation: this compound has been shown to reduce the binding of BDK to the E2 component of the BCKDH complex, which promotes the degradation of the BDK protein.[1]
The net result of these actions is a sustained decrease in the phosphorylation of the BCKDH complex, leading to its activation and an increased rate of BCAA and BCKA catabolism.
Mechanism of Action of this compound
Quantitative Data
The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Parameter | Value (nM) | Assay Type |
| IC50 | 110 | Biochemical BDK Inhibition Assay |
| Ki | 54 | Enzyme Kinetics |
| KD | 84 | Surface Plasmon Resonance (SPR) |
| Cellular IC50 | 540 | AlphaLISA SureFire Ultra (Human Skeletal Muscle Cells) |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model
| Dosage | Duration | Effect on Plasma BCAA/BCKA | Effect on Glucose Metabolism |
| 30 mg/kg (oral gavage) | 8 weeks | Dose- and time-dependent reduction | Reduced blood glucose AUC in oGTT |
| 90 mg/kg (oral gavage) | 8 weeks | Significant reduction | Reduced fasting insulin levels |
Table 3: In Vivo Efficacy of this compound in a Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure
| Dosage | Duration | Effect on Cardiac Function | Effect on pBCKDH Levels in Heart |
| 90 mg/kg (in chow) | 5-6 weeks | Improved % Fractional Shortening and % Ejection Fraction | Significantly reduced |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on BCKDH phosphorylation.
In Vitro BDK Kinase Assay (Biochemical IC50 Determination)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against BDK in a biochemical assay.
Materials:
-
Recombinant human BDK and BCKDH complex (E1/E2)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
Phospho-BCKDH (Ser293) specific antibody
-
Detection system (e.g., HTRF, AlphaLISA, or radiometric assay)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Add a fixed concentration of recombinant BDK and BCKDH complex to the wells of a 384-well plate.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a fixed concentration of ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Detect the level of BCKDH phosphorylation using a phospho-specific antibody and a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular BCKDH Phosphorylation Assay (AlphaLISA SureFire Ultra)
This protocol describes a no-wash, bead-based immunoassay to measure the phosphorylation of BCKDH in a cellular context.[2]
Materials:
-
Human skeletal muscle cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
AlphaLISA SureFire Ultra p-BCKDH (Ser293) Assay Kit (containing lysis buffer, acceptor beads, and donor beads)
-
Alpha-enabled plate reader
Procedure:
-
Seed cells in a 96-well culture plate and grow to the desired confluency.
-
Treat the cells with serial dilutions of this compound or vehicle (DMSO) for a specified duration (e.g., 48 hours).[1]
-
Lyse the cells by adding the AlphaLISA SureFire Ultra Lysis Buffer directly to the wells.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the cell lysates to a 384-well ProxiPlate.
-
Add the Acceptor Bead mix and incubate for 1 hour at room temperature.
-
Add the Donor Bead mix and incubate for 1 hour at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
Calculate the percentage of inhibition and determine the cellular IC50 value.
AlphaLISA SureFire Ultra Workflow
Western Blotting for pBCKDH in Mouse Heart Tissue
This protocol details the detection and quantification of phosphorylated BCKDH in mouse heart tissue samples by Western blotting.
Materials:
-
Mouse heart tissue
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-BCKDH E1α (Ser293) antibody
-
Rabbit anti-total BCKDH E1α antibody (for loading control)
-
Anti-GAPDH or anti-β-actin antibody (for loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize frozen mouse heart tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pBCKDH (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the total BCKDH and/or GAPDH/β-actin antibodies for normalization.
-
Quantify the band intensities using densitometry software.
Measurement of BCAA and BCKA in Plasma and Tissue by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of BCAAs and BCKAs in biological samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Plasma or tissue homogenate
-
Internal standards (stable isotope-labeled BCAAs and BCKAs)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reversed-phase column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
To a known volume of plasma or tissue homogenate, add a known amount of the internal standard mixture.
-
Precipitate the proteins by adding a cold protein precipitation solvent.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution on a C18 column.
-
Detect and quantify the BCAAs and BCKAs using multiple reaction monitoring (MRM) in positive and/or negative ion mode.
-
Construct calibration curves using known concentrations of unlabeled standards and calculate the concentrations of BCAAs and BCKAs in the samples.
In Vivo Studies
Transverse Aortic Constriction (TAC) Mouse Model
The TAC model is a widely used surgical model to induce pressure overload-induced cardiac hypertrophy and heart failure.
Procedure:
-
Anesthetize C57BL/6J mice.
-
Perform a partial upper sternotomy to expose the aortic arch.
-
Place a suture around the aorta between the innominate and left common carotid arteries.
-
Tie the suture snugly around the aorta and a spacer (e.g., a 27-gauge needle), which is then removed to create a defined constriction.
-
Close the chest and allow the animals to recover.
-
Administer this compound in the diet or by oral gavage.
-
Monitor cardiac function over time using echocardiography.
-
At the end of the study, euthanize the animals and collect heart tissue for analysis.
Echocardiography for Cardiac Function Assessment
Echocardiography is a non-invasive technique to assess cardiac structure and function in mice.
Procedure:
-
Anesthetize the mouse and place it on a heated platform.
-
Apply ultrasound gel to the chest.
-
Use a high-frequency ultrasound probe to acquire two-dimensional (B-mode) and M-mode images of the left ventricle in both long-axis and short-axis views.
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate % fractional shortening (%FS) and % ejection fraction (%EF) from these measurements.
Conclusion
This compound is a well-characterized allosteric inhibitor of BDK that effectively reduces BCKDH phosphorylation, leading to the activation of the BCKDH complex and enhanced BCAA catabolism. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of cardiometabolic disease and drug development. These methodologies can be applied to further investigate the therapeutic potential of this compound and other BDK inhibitors.
References
PF-07208254: A Technical Guide for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-07208254 is a selective, orally active, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK) that has shown potential in preclinical models of cardiometabolic diseases, including type 2 diabetes. By inhibiting BDK, this compound enhances the activity of the branched-chain ketoacid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in the catabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are associated with insulin resistance and type 2 diabetes. This technical guide provides a comprehensive overview of the core preclinical data and methodologies related to this compound, intended to inform further research and development in the field of type 2 diabetes.
Core Mechanism of Action
This compound is a thiophene-based small molecule that acts as an allosteric inhibitor of BDK.[1][2] It binds to a pocket on the BDK enzyme, distinct from the active site, inducing a conformational change that inhibits its kinase activity.[2] This prevents the phosphorylation and subsequent inactivation of the E1α subunit of the BCKDH complex. As a result, the BCKDH complex remains active, leading to increased catabolism of BCAAs (leucine, isoleucine, and valine) and their corresponding branched-chain ketoacids (BCKAs).[1] Notably, this compound has also been shown to promote the degradation of the BDK protein, which may contribute to a sustained pharmacodynamic effect.[1]
Signaling Pathway
The signaling pathway modulated by this compound is central to BCAA metabolism. The following diagram illustrates this pathway and the site of action for this compound.
Caption: BCAA Catabolic Pathway and this compound Mechanism of Action.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (BDK inhibition) | 110 nM | Biochemical Assay | [3] |
| Kᵢ (BDK inhibition) | 54 nM | Biochemical Assay | [3] |
| Kₑ (BDK binding) | 84 nM | Surface Plasmon Resonance | [1] |
| Cellular IC₅₀ (BCKDH phosphorylation) | 540 nM | Human Skeletal Myocytes | [1][3] |
Table 2: In Vivo Effects of this compound in a Diet-Induced Obesity (DIO) Mouse Model[1][3]
| Parameter | Treatment Group | Dose | Duration | Outcome |
| Oral Glucose Tolerance Test (oGTT) | This compound | 30 mg/kg & 90 mg/kg | 8 weeks | Reduced blood glucose area under the curve (AUC) |
| Fasting Insulin | This compound | 30 mg/kg & 90 mg/kg | 8 weeks | Reduced fasting insulin levels |
| Plasma BCAA Levels | This compound | 30 mg/kg & 90 mg/kg | 8 weeks | Dose- and time-dependently reduced |
| Plasma BCKA Levels | This compound | 30 mg/kg & 90 mg/kg | 8 weeks | Dose- and time-dependently reduced |
| Liver Gene Expression | This compound | 90 mg/kg | 8 weeks | Reduced inflammatory and fibrotic gene expression |
Experimental Protocols
In Vivo Oral Administration in Mice
For in vivo studies in mice, this compound was administered via oral gavage. A typical formulation is as follows:
-
Stock Solution Preparation: Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: The vehicle consists of a mixture of PEG300, Tween-80, and saline.
-
Working Solution Preparation (for a 2.5 mg/mL final concentration):
-
To 400 µL of PEG300, add 100 µL of the 25.0 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
If necessary, use sonication to aid dissolution.[3]
-
Diet-Induced Obesity (DIO) Mouse Model for Metabolic Studies
A common preclinical model to evaluate the efficacy of compounds for type 2 diabetes is the diet-induced obesity (DIO) mouse model.
-
Induction of Obesity: C57BL/6J mice are fed a high-fat diet (HFD) for a period of 10 weeks to induce obesity, insulin resistance, and a pre-diabetic state.[1]
-
Treatment: Following the induction period, mice are randomized into treatment groups and receive a daily oral gavage of either vehicle or this compound at specified doses (e.g., 30 mg/kg and 90 mg/kg).[1][3]
-
Duration: The treatment is typically carried out for several weeks (e.g., 8 weeks).[1][3]
-
Metabolic Assessments:
-
Oral Glucose Tolerance Test (oGTT): Performed at various time points (e.g., day 2 and week 2) to assess glucose metabolism. Mice are fasted overnight, and a baseline blood glucose level is measured. A bolus of glucose is then administered orally, and blood glucose levels are monitored at regular intervals.[1]
-
Fasting Insulin: Blood samples are collected after fasting to measure insulin levels.[1]
-
BCAA and BCKA Analysis: Plasma and tissue samples are collected to measure the levels of branched-chain amino acids and their ketoacid metabolites.[1]
-
Gene Expression Analysis: At the end of the study, tissues such as the liver are harvested for gene expression analysis of inflammatory and fibrotic markers.[3]
-
Experimental Workflow
The following diagram outlines a general experimental workflow for the preclinical evaluation of this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Clinical Research Status for Type 2 Diabetes
As of the latest available information, there is no publicly disclosed clinical trial data specifically for this compound in patients with type 2 diabetes. While the preclinical data are promising and suggest a potential therapeutic benefit, the translation of these findings to human subjects with type 2 diabetes has not been reported in the public domain. Another BDK inhibitor from the same developer, PF-07328948, has entered Phase 1 clinical trials, demonstrating good tolerability and a pharmacokinetic profile suitable for once-daily dosing.[4] This suggests a potential path forward for this class of compounds.
Conclusion
This compound is a potent and selective BDK inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its ability to enhance BCAA catabolism and improve metabolic parameters in a relevant animal model of diet-induced obesity. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of BDK inhibition for type 2 diabetes. Further investigation, including clinical trials, will be necessary to determine the safety and efficacy of this compound in human populations.
References
- 1. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized placebo-controlled clinical trial for pharmacological activation of BCAA catabolism in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of First Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) Inhibitor Clinical Candidate PF-07328948 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of PF-07208254: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07208254 is a selective, orally active, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).[1] This document provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. The information presented is intended to support further research and development efforts in cardiometabolic diseases such as heart failure and type 2 diabetes.[1]
Primary Cellular Target: Branched-Chain Ketoacid Dehydrogenase Kinase (BDK)
The primary cellular target of this compound is Branched-chain ketoacid dehydrogenase kinase (BDK), a key regulatory enzyme in the branched-chain amino acid (BCAA) catabolic pathway.[1][2][3][4] BDK is a serine/threonine-protein kinase that phosphorylates and inactivates the E1α subunit of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[5][6] This inactivation limits the rate of BCAA degradation, and impairments in this pathway have been implicated in various diseases.[2][4][7]
Mechanism of Action
This compound acts as an allosteric inhibitor of BDK.[1][2] It binds to an allosteric pocket on the BDK enzyme, distinct from the active site.[1] This binding event induces a conformational change that not only inhibits the kinase activity of BDK but also promotes its degradation.[1][2] By inhibiting BDK, this compound prevents the phosphorylation of the BCKDH complex, thereby maintaining its active state and enhancing the catabolism of BCAAs and their corresponding branched-chain ketoacids (BCKAs).[1][2] A key differentiator of this compound and other thiophene-based inhibitors is their ability to reduce BDK protein levels, which contributes to a sustained lowering of BCKA levels.[2][3][4] This is in contrast to other classes of BDK inhibitors, such as the thiazoles, which can stabilize BDK and lead to a rebound in BCKA levels.[2][3][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.
Table 1: In Vitro Inhibitory and Binding Activity of this compound against BDK
| Parameter | Value (nM) | Assay Type |
| IC50 | 110 | Enzyme Inhibition Assay |
| Ki | 54 | Enzyme Inhibition Assay |
| KD | 84 | Surface Plasmon Resonance (SPR) |
Data sourced from MedchemExpress and a 2023 publication in PubMed Central.[1][2]
Table 2: Cellular Activity of this compound
| Parameter | Value (nM) | Cell Type | Assay |
| Cellular IC50 | 540 | Human Skeletal Muscle Cells | BCKDH Phosphorylation Assay |
Data sourced from MedchemExpress and a 2023 publication in PubMed Central.[1][2]
Signaling Pathway
The following diagram illustrates the BCAA catabolic pathway and the mechanism of action of this compound.
Caption: BCAA Catabolic Pathway and this compound Mechanism of Action.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
Surface Plasmon Resonance (SPR)-based Binding Assay
A surface plasmon resonance (SPR)-based binding assay was utilized to determine the binding affinity (KD) of this compound to BDK.[2]
-
Objective: To measure the direct binding of this compound to the BDK enzyme and determine the association and dissociation rate constants.
-
General Protocol:
-
Immobilize purified recombinant BDK protein onto a sensor chip surface.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface, allowing for association.
-
Follow with an injection of running buffer to monitor the dissociation of the compound.
-
The binding response is measured in real-time as a change in the refractive index at the sensor surface.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
AlphaLISA SureFire Ultra Detection System for BCKDH Phosphorylation
The inhibitory potency of this compound in a cellular context was determined in human skeletal myocytes using an AlphaLISA SureFire Ultra detection system to monitor the phosphorylation of BCKDH.[2]
-
Objective: To quantify the inhibition of BDK-mediated BCKDH phosphorylation in a cellular environment.
-
General Protocol:
-
Culture human skeletal muscle cells in appropriate growth media.
-
Treat the cells with a dose-response range of this compound concentrations for a specified period.
-
Lyse the cells to release the intracellular proteins.
-
The AlphaLISA assay is then performed on the cell lysates. This immunoassay utilizes donor and acceptor beads that are brought into proximity when an analyte of interest (in this case, phosphorylated BCKDH) is present.
-
Upon laser excitation of the donor beads, a singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal.
-
The intensity of the light signal is proportional to the amount of phosphorylated BCKDH.
-
Plot the signal intensity against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the cellular IC50 value.
-
In Vivo Efficacy Studies in Mouse Models
This compound has been evaluated in various mouse models to assess its effects on cardiac function and metabolism.[2][3][8]
-
Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure:
-
Objective: To evaluate the effect of this compound on cardiac function in a pressure-overload model of heart failure.[2][3]
-
Protocol:
-
Mice are subjected to transverse aortic constriction (TAC) surgery to induce pressure overload on the left ventricle.
-
Animals are administered this compound or a vehicle control, often mixed in their chow.[2][3]
-
Cardiac function is assessed at specified time points post-surgery using echocardiography to measure parameters such as fractional shortening and ejection fraction.[2][3]
-
At the end of the study, heart and lung weights are measured, and tissue samples are collected for biochemical analysis, including the levels of phosphorylated BCKDH and BDK protein.[2][3]
-
-
-
High-Fat Diet (HFD)-Induced Obesity Mouse Model:
-
Objective: To assess the impact of this compound on metabolic parameters in a diet-induced obesity model.[1][2][8]
-
Protocol:
-
Mice are fed a high-fat diet (HFD) for a designated period to induce obesity and insulin resistance.[2][8]
-
The animals are then treated daily with this compound or a vehicle control via oral gavage.[1]
-
Metabolic assessments, such as an oral glucose tolerance test (oGTT), are performed to evaluate glucose homeostasis.[1][2][8]
-
Blood and tissue samples (e.g., plasma, muscle) are collected to measure levels of BCAAs, BCKAs, and fasting insulin.[1][2]
-
Gene expression analysis may be performed on tissues like the liver to assess inflammatory and fibrotic markers.[1]
-
-
Experimental Workflow
The following diagram provides a logical workflow for the preclinical assessment of a BDK inhibitor like this compound.
Caption: Preclinical Assessment Workflow for BDK Inhibitors.
Conclusion
This compound is a potent and selective allosteric inhibitor of BDK that enhances BCAA catabolism by preventing the phosphorylation of the BCKDH complex and promoting BDK degradation.[1][2] Its efficacy has been demonstrated in preclinical models of heart failure and metabolic disease, highlighting its potential as a therapeutic agent for these conditions.[2][3] The experimental protocols and data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on BDK inhibitors and related pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BCKDK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Impact of PF-07208254 on Branched-Chain Amino Acid (BCAA) and Keto Acid (BCKA) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of PF-07208254, a selective allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), on the metabolism of branched-chain amino acids (BCAAs) and their corresponding keto acids (BCKAs). Elevated levels of BCAAs and BCKAs are implicated in various cardiometabolic diseases. This compound has been developed to enhance the catabolism of these metabolites. This document summarizes the mechanism of action of this compound, presents quantitative data from preclinical studies in clearly structured tables, details the experimental protocols used in these studies, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Role of BDK in BCAA Catabolism and the Therapeutic Potential of this compound
Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play crucial roles in protein synthesis and energy metabolism. However, impaired BCAA catabolism leading to their accumulation, along with their corresponding branched-chain keto acids (BCKAs), has been linked to the pathophysiology of several metabolic disorders, including insulin resistance, type 2 diabetes, and heart failure.
The rate-limiting step in BCAA catabolism is catalyzed by the mitochondrial branched-chain ketoacid dehydrogenase (BCKDH) complex. The activity of this complex is negatively regulated by BDK through phosphorylation. By inhibiting BDK, the BCKDH complex remains in its active, dephosphorylated state, thereby promoting the degradation of BCKAs and, consequently, the catabolism of BCAAs.
This compound is a potent and selective, orally active allosteric inhibitor of BDK.[1] It binds to the allosteric pocket of BDK, which not only inhibits its kinase activity but also reduces its binding to the BCKDH-E2 subunit and promotes BDK degradation.[1] This dual mechanism of action leads to a sustained enhancement of BCAA and BCKA catabolism, making this compound a promising therapeutic candidate for cardiometabolic diseases. Preclinical studies have demonstrated its efficacy in improving metabolic parameters and cardiac function in mouse models.[2]
Quantitative Data on the Effects of this compound on BCAA and BCKA Levels
The following tables summarize the quantitative data from preclinical studies investigating the impact of this compound on BCAA and BCKA levels in various biological matrices.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Cell/Enzyme System | Value | Reference |
| IC50 | Human | Recombinant BDK | 110 nM | [1] |
| Ki | Human | Recombinant BDK | 54 nM | [1] |
| KD | Human | Recombinant BDK | 84 nM | [1] |
| Cellular IC50 | Human | Skeletal Muscle Cells (pBCKDH) | 540 nM | [1] |
Table 2: In Vivo Effects of this compound on Plasma BCAA and BCKA Levels in a High-Fat Diet (HFD) Mouse Model
| Treatment Group | Duration | Leucine | Isoleucine | Valine | Ketoleucine | Ketoisoleucine | Ketovaline | Reference |
| Vehicle | 8 weeks | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline | [3] |
| This compound (30 mg/kg, daily) | 8 weeks | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction | [3] |
| This compound (90 mg/kg, daily) | 8 weeks | Dose-dependent, Significant Reduction | Dose-dependent, Significant Reduction | Dose-dependent, Significant Reduction | Dose-dependent, Significant Reduction | Dose-dependent, Significant Reduction | Dose-dependent, Significant Reduction | [3] |
Note: Specific percentage reductions and p-values were not available in the provided search results. The table reflects the qualitative description of a "significant, dose- and time-dependent reduction."
Table 3: In Vivo Effects of this compound on Muscle BCAA and BCKA Levels in a High-Fat Diet (HFD) Mouse Model
| Treatment Group | Duration | BCAA Levels | BCKA Levels | Reference |
| Vehicle | 8 days | Baseline | Baseline | |
| This compound | 8 days | Significant, dose-dependent reduction | Significant, dose-dependent reduction |
Note: Specific numerical data for muscle BCAA/BCKA levels were not detailed in the search results but were described as showing a significant dose-dependent reduction.
Experimental Protocols
This section outlines the detailed methodologies employed in the preclinical evaluation of this compound.
Animal Models
-
Diet-Induced Obesity (DIO) Mouse Model : Male C57BL/6J mice are typically used.[4] At 8 weeks of age, mice are randomized into groups based on body weight.[4] One group is fed a standard chow diet, while the experimental group receives a high-fat diet (HFD), often with 42-60% of kilocalories from fat, for a period of 10-15 weeks to induce an obese and insulin-resistant phenotype.[3][4]
Compound Administration
-
Formulation : For oral administration, this compound can be formulated in a vehicle such as a solution of DMSO, PEG300, Tween-80, and saline.[1]
-
Dosing : The compound is typically administered via oral gavage once daily at specified doses (e.g., 30 mg/kg and 90 mg/kg).[3]
Sample Collection and Processing
-
Plasma : Blood samples are collected from mice at specified time points post-dosing. To obtain plasma, blood is collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma.[5] The resulting plasma is stored at -80°C until analysis.[5]
-
Tissue : At the end of the study, animals are euthanized, and tissues such as skeletal muscle and liver are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.[5]
Quantification of BCAA and BCKA
-
Methodology : The concentrations of BCAAs and BCKAs in plasma and tissue homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7]
-
Sample Preparation :
-
Plasma : Proteins are precipitated from plasma samples by the addition of a solvent like acetonitrile or methanol, often containing isotopically labeled internal standards for the BCAAs.[2][6] After centrifugation, the supernatant is collected for analysis.[6]
-
Tissue : Frozen tissue samples are homogenized in a cold buffer.[7] Proteins are then precipitated, and the supernatant is processed for analysis.[7] For BCKA analysis, a derivatization step using o-phenylenediamine (OPD) may be employed to improve detection sensitivity.[7]
-
-
LC-MS/MS Analysis : The prepared samples are injected into an LC-MS/MS system. Chromatographic separation is typically achieved on a C18 reversed-phase column.[6] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each BCAA and BCKA based on their unique parent-to-daughter ion transitions.[2]
Visualizations: Signaling Pathways and Experimental Workflows
BCAA Catabolism Signaling Pathway
Caption: BCAA Catabolism Pathway and the inhibitory action of this compound on BDK.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: A typical experimental workflow for assessing the in vivo effects of this compound.
Conclusion and Future Directions
This compound is a selective and potent inhibitor of BDK that effectively enhances the catabolism of BCAAs and BCKAs in preclinical models. The data presented in this guide demonstrate its potential as a therapeutic agent for cardiometabolic diseases associated with elevated BCAA and BCKA levels. The detailed experimental protocols provide a framework for researchers to conduct further studies to elucidate the full therapeutic utility of this compound.
While public data from human clinical trials specifically for this compound are not available, a follow-up compound, PF-07328948, has progressed to clinical development. This indicates a continued interest in BDK inhibition as a therapeutic strategy. Future research should focus on translating the promising preclinical findings of BDK inhibitors into clinical efficacy and safety in patient populations with cardiometabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Diet-induced obesity murine model [protocols.io]
- 5. Branched‑Chain Amino Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-07208254 Administration in Mice
These application notes provide detailed protocols for the dosing and administration of PF-07208254, a selective, orally active allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), in mouse models. This document is intended for researchers, scientists, and drug development professionals investigating the role of BDK in cardiometabolic diseases.
Mechanism of Action
This compound functions by selectively inhibiting BDK, a key enzyme that negatively regulates the branched-chain ketoacid dehydrogenase (BCKDH) complex. By inhibiting BDK, this compound prevents the phosphorylation of BCKDH, thereby enhancing the catabolism of branched-chain amino acids (BCAAs) and branched-chain keto acids (BCKAs).[1][2] This mechanism of action makes this compound a valuable tool for studying the therapeutic potential of modulating BCAA metabolism in conditions such as heart failure and type 2 diabetes.[1]
Data Presentation: In Vivo Dosing in Mice
The following table summarizes the quantitative data from preclinical studies involving the administration of this compound to mice.
| Parameter | Details | Reference |
| Animal Model | C57BL6/J mice with diet-induced obesity (HFD) | [1] |
| 16-week-old male C57BL6/J mice | [1] | |
| Mice subjected to transverse aortic constriction (TAC) surgery | [3][4] | |
| Dose(s) | 30 mg/kg, 90 mg/kg | [1] |
| Administration Route | Oral gavage, Medicated chow | [1][3][4] |
| Frequency | Once daily | [1] |
| Duration | 8 weeks | [1] |
| 8 days (for BCAA/BCKA lowering) | [3] | |
| Started 48 hours prior to TAC surgery and continued for 5-6 weeks | [3][4] | |
| Vehicle/Formulation | For Oral Gavage (2.5 mg/mL): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Observed Effects | - Reduced blood glucose area under the curve (AUC) in an oral glucose tolerance test (oGTT). | [1] |
| - Reduced inflammatory and fibrotic gene expression in the liver. | [1] | |
| - Reduced fasting insulin levels. | [1] | |
| - Dose- and time-dependently reduced BCAA and BCKA levels in plasma and muscle. | [1][3] | |
| - Improved cardiac function (e.g., % Fractional shortening, % Ejection fraction) in a TAC mouse model of heart failure. | [3][4] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in a Diet-Induced Obesity (DIO) Mouse Model
This protocol details the once-daily oral gavage administration of this compound to C57BL6/J mice with diet-induced obesity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage needles)
-
Syringes (1 mL)
-
Male C57BL6/J mice (16 weeks old) on a high-fat diet
Procedure:
-
Formulation Preparation (2.5 mg/mL solution):
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a 1.5 mL microcentrifuge tube.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final concentration will be 2.5 mg/mL.[1]
-
This formulation should result in a clear solution. It is recommended to prepare this formulation fresh. For studies lasting over two weeks, careful consideration of formulation stability is advised.[1]
-
-
Dosing:
-
Acclimatize the mice to handling and the gavage procedure for several days before the start of the experiment.
-
Calculate the required volume for each mouse based on its body weight and the target dose (30 mg/kg or 90 mg/kg). For example, for a 25g mouse at a 30 mg/kg dose, the volume would be 0.3 mL of the 2.5 mg/mL solution.
-
Administer the calculated volume of the this compound formulation or vehicle control to the mice once daily via oral gavage.
-
The study duration for this protocol is typically 8 weeks.[1]
-
Protocol 2: Administration via Medicated Chow in a Transverse Aortic Constriction (TAC) Mouse Model
This protocol describes the administration of this compound mixed into rodent chow for studies involving surgically induced heart failure.
Materials:
-
This compound powder
-
Standard rodent chow
-
Food processor or mixer
-
Male C57BL6/J mice
-
Surgical equipment for TAC procedure
Procedure:
-
Medicated Chow Preparation:
-
The specific concentration of this compound in the chow will depend on the desired daily dose and the average daily food consumption of the mice. This needs to be determined empirically.
-
Thoroughly mix the calculated amount of this compound powder with the powdered or crushed standard rodent chow to ensure a homogenous distribution.
-
The medicated chow can then be provided to the mice as their sole food source.
-
-
Dosing and Study Timeline:
-
Begin feeding the mice with the this compound-containing chow or control chow 48 hours prior to the TAC surgery.[3][4]
-
Perform the TAC surgery to induce cardiac pressure overload.
-
Continue the medicated diet for the duration of the study, which is typically 5 to 6 weeks post-surgery.[3][4]
-
Monitor cardiac function using methods such as echocardiography at specified time points (e.g., 4 weeks post-surgery).[3][4]
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-07208254 Oral Gavage Formulation
These application notes provide detailed protocols for the preparation and oral administration of PF-07208254, a selective allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), for preclinical research. The provided methodologies are based on established protocols for in vivo studies in mouse models.
Introduction
This compound is a potent and orally active inhibitor of BDK, a key enzyme regulating the catabolism of branched-chain amino acids (BCAAs) and branched-chain ketoacids (BCKAs).[1] By inhibiting BDK, this compound enhances the activity of the branched-chain ketoacid dehydrogenase (BCKDH) complex, leading to increased breakdown of BCAAs and BCKAs.[1] This mechanism of action makes this compound a valuable tool for studying the role of BCAA metabolism in various cardiometabolic diseases, such as heart failure and type 2 diabetes.[1][2][3]
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo parameters of this compound.
| Parameter | Value | Species/Cell Line | Reference |
| BDK IC₅₀ | 110 nM | N/A | [1] |
| BDK Kᵢ | 54 nM | N/A | [1] |
| BDK K₋ | 84 nM | N/A | [1] |
| Cellular IC₅₀ (BCKDH phosphorylation) | 540 nM | Human skeletal muscle cells | [1] |
| Oral Gavage Dose (Mouse) | 30 mg/kg, 90 mg/kg | C57BL6/J diet-induced obesity (HFD) mouse model | [1] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a 2.5 mg/mL clear solution of this compound suitable for oral gavage in mice.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution (2.5 mg/mL), add 100 µL of the 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Mix thoroughly by vortexing until the solution is homogenous.
-
Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.
-
Add 450 µL of Saline to the tube to bring the final volume to 1 mL.
-
Vortex the final solution to ensure it is clear and homogenous.
Note: This formulation is intended for research purposes only. For studies involving continuous dosing for more than two weeks, the stability of this formulation should be carefully considered.[1]
In Vivo Oral Gavage Administration in Mice
This protocol outlines the procedure for administering this compound to mice via oral gavage.
Materials:
-
Prepared this compound formulation (2.5 mg/mL)
-
Appropriate mouse strain (e.g., C57BL6/J on a high-fat diet)[1]
-
Animal scale
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Protocol:
-
Weigh each mouse to determine the correct dosing volume.
-
Calculate the required volume of the 2.5 mg/mL this compound formulation for the desired dose (e.g., 30 mg/kg or 90 mg/kg).[1]
-
Calculation Example for a 25g mouse at 30 mg/kg:
-
Dose (mg) = 30 mg/kg * 0.025 kg = 0.75 mg
-
Volume (mL) = 0.75 mg / 2.5 mg/mL = 0.3 mL
-
-
-
Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with an appropriate oral gavage needle.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
For chronic studies, administer the formulation once daily for the specified duration (e.g., 8 weeks).[1]
Diagrams
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Mechanism of action of this compound on the BCAA catabolic pathway.
References
Application Notes: In Vitro Characterization of PF-07208254 in Human Skeletal Muscle Cells
Introduction
PF-07208254 is a potent and selective allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).[1][2] BDK is a key regulatory enzyme in the catabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine.[3] BDK phosphorylates and inactivates the branched-chain ketoacid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in BCAA degradation.[2][3] By inhibiting BDK, this compound prevents the inactivation of BCKDH, thereby promoting the breakdown of BCAAs and their corresponding ketoacids (BCKAs).[1][4]
Elevated levels of BCAAs and BCKAs are associated with insulin resistance and other metabolic disorders.[4][5] Skeletal muscle is a primary site for BCAA catabolism, making it a critical tissue for studying the effects of BDK inhibitors.[6] In vitro assays using human skeletal muscle cells, such as primary myoblasts differentiated into myotubes, provide a relevant physiological model to investigate the cellular potency and mechanism of action of compounds like this compound.[7] These models allow for the direct assessment of the compound's effect on BCAA pathway targets and downstream metabolic processes like insulin signaling and glucose uptake.[4][7]
Mechanism of Action
This compound binds to an allosteric inhibitory pocket within the BDK regulatory domain.[1] This binding prevents BDK from phosphorylating the E1α subunit of the BCKDH complex. As a result, the BCKDH complex remains active, leading to increased catabolism of BCAAs.[1][3] Studies have shown that this enhanced BCAA breakdown can lead to a reduction in intracellular and circulating levels of BCAAs and BCKAs.[1] Furthermore, by modulating BCAA metabolism, this compound can influence insulin sensitivity and glucose metabolism in skeletal muscle cells.[4]
Quantitative Data Summary
The potency of this compound has been characterized in various in vitro assays, including biochemical assays, binding assays, and cell-based assays using human skeletal myocytes.
| Assay Type | Parameter | Value (nM) | Reference |
| BDK In Vitro Functional Assay | Ki | 54 ± 3.1 | [1] |
| BDK In Vitro Functional Assay | IC50 | 110 ± 6.9 | [1] |
| Surface Plasmon Resonance (SPR) | Kd | 84 ± 8.7 | [1] |
| Human Skeletal Myocyte Assay (pBCKDH) | Cellular IC50 | 540 ± 140 | [1][2] |
Visualized Signaling Pathways and Workflows
Experimental Protocols
Protocol 1: Culture and Differentiation of Human Skeletal Myoblasts
This protocol describes the standard procedure for culturing human primary skeletal myoblasts and inducing their differentiation into multinucleated myotubes, which represent a mature muscle fiber phenotype.
Materials:
-
Human Skeletal Myoblasts
-
Skeletal Muscle Cell Growth Medium (e.g., SkGM™ BulletKit™)
-
Differentiation Medium (DM): DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.
-
Fibronectin-coated culture plates
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
Procedure:
-
Plating Myoblasts:
-
Pre-coat culture plates with fibronectin solution (10 µg/ml) for at least 1 hour at 37°C.[8]
-
Aspirate the coating solution and plate the human skeletal myoblasts in growth medium at a density of 1.5 x 10⁴ cells/cm².
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Proliferation:
-
Change the growth medium every 2-3 days until the cells reach approximately 80-90% confluency. Do not allow cells to become fully confluent as this can impair differentiation.
-
-
Differentiation:
-
When cells reach the target confluency, aspirate the growth medium.
-
Wash the cells twice with sterile DPBS.
-
Add Differentiation Medium (DM) to the culture plate.
-
Incubate the cells for 5-7 days to allow for fusion and differentiation into myotubes. Change the DM every 2 days.[7] Successful differentiation is characterized by the formation of elongated, multinucleated myotubes.
-
Protocol 2: BCKDH Phosphorylation Immunoassay in Myotubes
This protocol outlines a method to quantify the inhibitory effect of this compound on BDK activity by measuring the phosphorylation of its direct substrate, BCKDH, in human skeletal myotubes. An AlphaLISA® SureFire® Ultra™ assay is cited as a suitable high-throughput method.[1]
Materials:
-
Differentiated human myotubes in 96-well plates
-
This compound stock solution (in DMSO)
-
Serum-free culture medium
-
Lysis buffer (provided with immunoassay kit)
-
AlphaLISA® detection reagents
Procedure:
-
Cell Treatment:
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Aspirate the differentiation medium from the myotubes.
-
Wash the cells once with warm DPBS.
-
Add the medium containing the different concentrations of this compound or vehicle control to the wells.
-
Incubate for the desired time (e.g., 1-2 hours) at 37°C, 5% CO₂.
-
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Add the appropriate volume of lysis buffer to each well and incubate on an orbital shaker for 10-15 minutes at room temperature.
-
-
Immunoassay:
-
Transfer the cell lysates to a 384-well ProxiPlate®.
-
Add the AlphaLISA® acceptor beads and donor beads mixture according to the manufacturer's protocol. This mixture will typically contain antibodies specific for total and phosphorylated BCKDH.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Read the plate on an EnVision® or a similar plate reader capable of AlphaScreen® detection.
-
Calculate the ratio of the phospho-BCKDH signal to the total BCKDH signal.
-
Plot the normalized signal against the log of the this compound concentration and fit a dose-response curve to determine the cellular IC₅₀.
-
Protocol 3: Insulin-Stimulated Glucose Uptake Assay
This protocol measures the rate of glucose transport into myotubes and is a key functional assay to assess insulin sensitivity. The effect of this compound on this process can be evaluated.[7][8]
Materials:
-
Differentiated human myotubes in 24- or 48-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin (100 nM final concentration)
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog like 2-NBDG.[7][9]
-
Cytochalasin B (as a non-specific uptake inhibitor)
-
Lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation fluid and counter (for radiolabeled glucose) or fluorescence plate reader.
Procedure:
-
Pre-treatment with this compound:
-
Treat differentiated myotubes with the desired concentrations of this compound or vehicle in serum-free medium for a specified period (e.g., 2-24 hours).
-
-
Serum Starvation and Insulin Stimulation:
-
Aspirate the treatment medium and wash the cells twice with warm DPBS.
-
Incubate the cells in serum-free medium (e.g., DMEM without FCS) for 3 hours at 37°C for serum depletion.[7]
-
Replace the medium with fresh serum-free medium. For insulin-stimulated conditions, add 100 nM insulin to the designated wells. For basal conditions, add vehicle.[7]
-
Incubate for 1 hour at 37°C.[7]
-
-
Glucose Uptake Measurement:
-
Wash the cells twice with KRH buffer to remove any remaining glucose.
-
Add KRH buffer containing the glucose analog (e.g., [³H] 2-deoxy-D-Glucose). For control wells to measure non-specific uptake, also add cytochalasin B.[7][8]
-
Incubate for 15-30 minutes at 37°C.[7]
-
Stop the reaction by aspirating the uptake solution and immediately washing the cells three times with ice-cold DPBS.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding 0.1 N NaOH and shaking for 10 minutes.[10]
-
Transfer a portion of the lysate for protein quantification (e.g., BCA assay).
-
For radiolabeled glucose, transfer the remaining lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
For fluorescent analogs, measure the fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the non-specific uptake (wells with cytochalasin B) from all other readings.
-
Normalize the glucose uptake values to the protein concentration in each well.
-
Calculate the fold change of insulin-stimulated uptake over basal for each treatment condition.
-
References
- 1. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Depletion of Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) Upregulates Insulin-Stimulated Glucose Uptake in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ketoisocaproic acid and inflammation on glucose transport in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PGC-1α-Mediated Branched-Chain Amino Acid Metabolism in the Skeletal Muscle | PLOS One [journals.plos.org]
- 7. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fujifilmcdi.com [fujifilmcdi.com]
- 9. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Western Blot Analysis of pBCKDH Following PF-07208254 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The branched-chain amino acid (BCAA) metabolic pathway is increasingly recognized for its role in various cardiometabolic diseases.[1] A key regulatory enzyme in this pathway is the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which catalyzes the rate-limiting step in BCAA degradation.[2][3] The activity of the BCKDH complex is inhibited by phosphorylation, a reaction catalyzed by branched-chain ketoacid dehydrogenase kinase (BDK).[4][5][6][7] PF-07208254 is a selective, allosteric inhibitor of BDK.[8] By inhibiting BDK, this compound prevents the phosphorylation of BCKDH, thereby maintaining the enzyme in its active state and promoting BCAA catabolism.[7][8] This application note provides a detailed protocol for performing a Western blot to quantitatively assess the levels of phosphorylated BCKDH at serine 293 (pBCKDH) in cell or tissue samples following treatment with this compound.
Signaling Pathway
The catabolism of branched-chain amino acids is a critical metabolic pathway. The activity of the branched-chain ketoacid dehydrogenase (BCKDH) complex is regulated by a phosphorylation-dephosphorylation cycle. The kinase, BDK, phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation. Conversely, the phosphatase PPM1K dephosphorylates and activates the complex. This compound acts as an inhibitor of BDK, which leads to a decrease in the phosphorylation of BCKDH and a subsequent increase in BCAA catabolism.
Experimental Protocols
This section details the methodology for sample preparation and Western blot analysis to determine pBCKDH levels.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEK293 or human skeletal muscle cells) in appropriate culture dishes and grow to 70-80% confluency.[8]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 3-30 µM).[8]
-
Treatment: Replace the culture medium with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours).[8]
Sample Preparation (Lysate Collection)
From Cell Culture: [9][10][11]
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). The volume will depend on the dish size (e.g., 0.5 mL for a 60 mm dish).[10][12]
-
Scrape the adherent cells from the dish using a cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Agitate the suspension for 30 minutes at 4°C.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-cooled tube, avoiding the pellet.
From Tissue: [10]
-
Excise the tissue of interest on ice as quickly as possible to minimize protein degradation.
-
"Snap freeze" the tissue in liquid nitrogen and store at -80°C or proceed directly to homogenization.
-
For a ~5 mg piece of tissue, add approximately 300 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors).
-
Homogenize the tissue using an electric homogenizer.
-
Maintain constant agitation for 2 hours at 4°C.
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a fresh tube.
Protein Concentration Measurement
-
Determine the protein concentration of the cleared lysates using a standard protein assay, such as the Bradford or BCA assay.
-
The optimal protein concentration for loading is typically between 1-5 mg/mL.[10]
Western Blotting
-
Sample Preparation for Loading: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-20% gradient gel). Include a molecular weight marker in one lane. Run the gel according to the manufacturer's instructions (e.g., 1-2 hours at 100-150V).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. This can be done using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.[14]
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) to prevent non-specific antibody binding.[13][14][15] For phosphorylated proteins, BSA is often recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pBCKDH (Ser293) (e.g., Cell Signaling Technology #40368)[16] and a primary antibody for total BCKDH and a loading control (e.g., GAPDH or β-actin). The antibodies should be diluted in the blocking buffer at the manufacturer's recommended concentration. The incubation should be performed overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three to five times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[11][13]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[11]
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Quantitative Data Analysis
-
Use image analysis software to measure the band intensity for pBCKDH, total BCKDH, and the loading control.[17]
-
Normalize the pBCKDH signal to the total BCKDH signal for each sample.
-
Further normalize this ratio to the loading control to account for any variations in protein loading.[18]
-
Present the data as a fold change relative to the vehicle-treated control.
Data Presentation
The following table summarizes quantitative data from a study in high-fat diet-fed mice treated with this compound for 8 weeks.[19][20]
| Treatment Group | pBCKDH / Total BCKDH (Arbitrary Units) | BDK / GAPDH (Arbitrary Units) |
| Vehicle | ~1.0 | ~1.0 |
| This compound (low dose) | Significantly Reduced | Significantly Reduced |
| This compound (high dose) | Significantly Reduced | Significantly Reduced |
| BT2 (comparator) | Significantly Reduced | Significantly Reduced |
Note: The table represents a qualitative summary of the reported significant reductions. For precise numerical values, refer to the original publication.
Experimental Workflow Diagram
References
- 1. gosset.ai [gosset.ai]
- 2. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism via regulation of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad.com [bio-rad.com]
- 13. bio-rad.com [bio-rad.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Phospho-BCKDH-E1 alpha (Ser293) (E2V6B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]
- 18. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-07208254 in Cardiometabolic Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07208254 is a potent and selective, orally active allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).[1] By inhibiting BDK, this compound prevents the phosphorylation and subsequent inactivation of the branched-chain ketoacid dehydrogenase (BCKDH) complex. This action enhances the catabolism of branched-chain amino acids (BCAAs) and their corresponding ketoacids (BCKAs), which are often elevated in cardiometabolic diseases such as type 2 diabetes and heart failure.[1][2][3][4] Preclinical studies in various animal models have demonstrated the potential of this compound to improve metabolic parameters and cardiac function, making it a valuable research tool for studying the role of BCAA metabolism in cardiometabolic diseases.[2][5]
Mechanism of Action
This compound binds to an allosteric pocket on BDK, leading to two key effects:
-
Inhibition of Kinase Activity : It directly blocks the ability of BDK to phosphorylate the E1α subunit of the BCKDH complex.[1]
-
Promotion of BDK Degradation : By reducing the binding affinity of BDK for the E2 component of the BCKDH complex, this compound promotes the degradation of BDK, leading to a sustained activation of BCKDH.[1][2]
This dual mechanism leads to a robust and sustained decrease in circulating and tissue levels of BCAAs and BCKAs.[2]
Data Presentation
In Vitro Potency of this compound
| Assay Type | Target | Species | IC50 | Ki | KD |
| Enzymatic Assay | BDK | Not Specified | 110 nM | 54 nM | 84 nM |
| Cellular Assay | BDK | Human | 540 nM | - | - |
Data sourced from MedchemExpress.[1]
In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model
| Animal Model | Treatment | Duration | Key Findings |
| C57BL/6J mice on High-Fat Diet (HFD) | 30 mg/kg this compound (oral gavage, once daily) | 8 weeks | Reduced blood glucose area under the curve (AUC) in oGTT, Reduced fasting insulin levels, Dose- and time-dependent reduction in plasma and muscle BCAA and BCKA levels, Reduced inflammatory and fibrotic gene expression in the liver. |
| C57BL/6J mice on High-Fat Diet (HFD) | 90 mg/kg this compound (oral gavage, once daily) | 8 weeks | Similar but more pronounced effects compared to the 30 mg/kg dose. |
Data compiled from preclinical studies.[1][2][6]
In Vivo Efficacy of this compound in a Transverse Aortic Constriction (TAC) Heart Failure Mouse Model
| Animal Model | Treatment | Duration | Key Findings |
| Mice subjected to TAC surgery | This compound in chow | 5-6 weeks | Improved cardiac function (increased % Fractional Shortening and % Ejection Fraction), Reduced heart weight to tibia length ratio. |
Data from a study on small molecule BDK inhibitors.[2][5]
Signaling Pathway
Caption: Signaling pathway of BCAA catabolism and the inhibitory action of this compound on BDK.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the effect of this compound on glucose metabolism and BCAA levels in a mouse model of diet-induced obesity.
Materials:
-
C57BL/6J mice
-
High-Fat Diet (HFD, e.g., 60% kcal from fat)
-
Standard chow
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Glucometer and glucose strips
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Equipment for tissue homogenization and analysis (e.g., LC-MS/MS for BCAA/BCKA quantification)
Procedure:
-
Induction of Obesity: Wean male C57BL/6J mice and place them on an HFD for 10 weeks. A control group should be maintained on a standard chow diet.
-
Animal Randomization: After 10 weeks, randomize the HFD-fed mice into treatment groups (n=12 per group):
-
Vehicle control
-
This compound (30 mg/kg)
-
This compound (90 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle once daily via oral gavage for 8 weeks.
-
Oral Glucose Tolerance Test (oGTT):
-
Perform oGTTs at baseline (before treatment) and at specified intervals (e.g., Day 2, Week 2, and Week 8) during the treatment period.[2][6]
-
Fast mice for 6 hours.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point.
-
Calculate the Area Under the Curve (AUC) for glucose.
-
-
Sample Collection and Analysis:
-
At the end of the 8-week treatment period, fast the mice overnight.
-
Collect terminal blood samples via cardiac puncture for measurement of fasting insulin, BCAAs, and BCKAs.
-
Euthanize the mice and harvest tissues (liver, skeletal muscle) for analysis of gene expression and BCAA/BCKA levels.
-
Analyze plasma and tissue samples for BCAA and BCKA concentrations using a suitable method like LC-MS/MS.
-
Caption: Experimental workflow for the DIO mouse model study.
Protocol 2: Evaluation of this compound in a Transverse Aortic Constriction (TAC) Heart Failure Mouse Model
Objective: To determine the effect of this compound on cardiac function in a mouse model of pressure-overload heart failure.
Materials:
-
Mice (e.g., C57BL/6J)
-
This compound formulated in rodent chow
-
Standard rodent chow
-
Surgical instruments for TAC surgery
-
Anesthesia and analgesics
-
Echocardiography system
-
Equipment for tissue harvesting and analysis (e.g., Western blot for pBCKDH)
Procedure:
-
Pre-treatment: Switch mice to chow containing this compound or control chow 48 hours prior to surgery.[5]
-
TAC Surgery:
-
Anesthetize the mice.
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries using a suture tied around the aorta and a blunted needle (e.g., 27-gauge) to standardize the constriction.
-
Remove the needle to create a pressure overload.
-
Close the chest and allow the animal to recover with appropriate post-operative care.
-
A sham surgery group should undergo the same procedure without the aortic ligation.
-
-
Echocardiography:
-
Perform echocardiography at baseline (before surgery) and at specified time points post-surgery (e.g., 4 weeks).[5]
-
Measure cardiac parameters such as Left Ventricular Ejection Fraction (%EF) and Fractional Shortening (%FS).
-
-
Terminal Procedures:
-
At the end of the study (e.g., 5-6 weeks post-surgery), euthanize the mice.[5]
-
Measure heart and lung weights, and normalize to tibia length.
-
Harvest heart tissue for biochemical analyses, such as Western blotting for phosphorylated BCKDH (pBCKDH) and total BCKDH levels.
-
Caption: Experimental workflow for the TAC heart failure model study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Assay Design for PF-07208254
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and implementing cell-based assays to characterize the activity of PF-07208254, a selective, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). The provided protocols are intended to enable researchers to assess the compound's potency, mechanism of action, and cellular effects.
Introduction to this compound
This compound is an orally active small molecule that targets BDK, a key regulatory enzyme in the catabolism of branched-chain amino acids (BCAAs).[1] By inhibiting BDK, this compound prevents the phosphorylation and subsequent inactivation of the branched-chain ketoacid dehydrogenase (BCKDH) complex.[1] This leads to an increase in the breakdown of BCAAs (leucine, isoleucine, and valine) and their corresponding branched-chain ketoacids (BCKAs).[1] Dysregulation of BCAA metabolism has been implicated in various cardiometabolic diseases, including heart failure and type 2 diabetes, making BDK a promising therapeutic target.[1][2] this compound has demonstrated the ability to improve cardiac function and metabolism in preclinical models.[1][3]
Mechanism of Action
This compound acts as an allosteric inhibitor, binding to a site on BDK distinct from the ATP-binding pocket.[3] This binding event reduces the affinity of BDK for its substrate, the E2 subunit of the BCKDH complex, and promotes the degradation of BDK.[1][3] The sustained reduction in BDK protein levels contributes to a durable decrease in BCKA levels.[3]
Quantitative Data Summary
The following tables summarize the key in vitro and cellular potency data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions |
| IC50 | 110 nM | BDK enzymatic assay[1][4] |
| Ki | 54 nM | BDK enzymatic assay[1][4] |
| Kd | 84 nM | Surface Plasmon Resonance (SPR)[1][4] |
Table 2: Cellular Activity of this compound
| Cell Line | Parameter | Value | Assay |
| Human Skeletal Muscle Cells | IC50 | 540 nM | BCKDH Phosphorylation Assay[1][4] |
| HEK293 Cells | Effect | Dose-dependent reduction in pBCKDH/BCKDH ratio and BDK protein levels | Western Blot (3-30 µM; 48 h)[1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: BCAA catabolism pathway and the mechanism of action of this compound.
Caption: General experimental workflow for characterizing this compound in cell-based assays.
Experimental Protocols
Cellular BCKDH Phosphorylation Assay (AlphaLISA SureFire Ultra)
This protocol is designed to quantify the phosphorylation of BCKDH at its regulatory sites in response to this compound treatment.
Materials:
-
Human skeletal muscle cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
AlphaLISA SureFire Ultra Human Phospho-BCKDH (Ser293) Assay Kit
-
96-well or 384-well white opaque microplates
-
Plate shaker
-
Alpha-enabled plate reader
Procedure:
-
Cell Seeding: Seed human skeletal muscle cells in a 96-well plate at a density of 20,000-50,000 cells/well and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in serum-free medium. Remove the culture medium from the cells and add the compound dilutions. Incubate for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Aspirate the medium and add 50 µL of 1X AlphaLISA SureFire Ultra Lysis Buffer to each well. Incubate on a plate shaker for 10 minutes at room temperature.
-
Assay: Transfer 10 µL of lysate to a 384-well white opaque plate. Add the Acceptor Mix and incubate for 1 hour at room temperature. Add the Donor Mix and incubate for 1 hour at room temperature in the dark.
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader. The signal is proportional to the amount of phosphorylated BCKDH.
-
Data Analysis: Plot the AlphaLISA signal against the logarithm of the this compound concentration to determine the IC50 value.
Western Blotting for pBCKDH and BDK Protein Levels
This protocol allows for the visualization and quantification of changes in BCKDH phosphorylation and total BDK protein levels.
Materials:
-
Cells (e.g., HEK293 or human skeletal muscle cells)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BCKDH (Ser293), anti-total BCKDH, anti-BDK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, add chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the pBCKDH signal to total BCKDH and the BDK signal to the loading control.
Cell Viability (MTT) Assay
This assay assesses the general cytotoxicity of this compound.
Materials:
-
Cells of interest
-
This compound
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a range of this compound concentrations for a period that matches the other cellular assays (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (concentration causing 50% reduction in cell viability).
Measurement of BCAA and BCKA Levels
This protocol outlines a general approach for measuring the downstream metabolic effects of this compound.
Materials:
-
Cell culture medium and cell lysates from treated cells
-
BCAA and BCKA standards
-
LC-MS/MS system or a commercially available colorimetric/fluorometric assay kit for BCAAs.
Procedure (using a commercial assay kit as an example):
-
Sample Preparation: Collect cell culture medium or prepare cell lysates from cells treated with this compound. Deproteinize the samples as per the kit instructions.
-
Standard Curve: Prepare a standard curve using the provided BCAA standards.
-
Enzymatic Reaction: Add the reaction mix containing the BCAA enzyme mix to the samples and standards. This coupled enzymatic reaction will produce a product that is proportional to the BCAA concentration.
-
Detection: Measure the absorbance or fluorescence at the specified wavelength.
-
Calculation: Determine the BCAA concentration in the samples by interpolating from the standard curve. A similar approach can be used for BCKAs, though this often requires more specialized analytical methods like LC-MS/MS for accurate quantification.
References
Application Notes and Protocols: Long-Term Stability of PF-07208254 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07208254 is a selective, orally active allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). It enhances the catabolism of branched-chain amino acids (BCAAs) and branched-chain keto acids (BCKAs) by inhibiting BDK-mediated phosphorylation of the branched-chain ketoacid dehydrogenase (BCKDH) complex.[1] This mechanism of action makes this compound a promising candidate for the study of cardiometabolic diseases such as heart failure and type 2 diabetes.[1] Accurate and reproducible experimental results rely on the consistent stability of this compound in solution. These application notes provide a summary of storage conditions, protocols for assessing long-term stability, and visualization of the relevant signaling pathway.
Data Presentation: Recommended Storage and Stability of this compound Solutions
The following table summarizes the recommended storage conditions for this compound stock solutions based on available data. It is crucial to note that for in vivo experiments, freshly prepared working solutions are recommended.[1]
| Solution Type | Solvent/Vehicle | Concentration | Storage Temperature | Recommended Storage Period | Source |
| Stock Solution | DMSO | 10 mM | -20°C | 6 Months | [2] |
| Stock Solution | DMSO | Not specified | -80°C | 6 Months | [1] |
| Stock Solution | DMSO | Not specified | -20°C | 1 Month | [1] |
| Stock Solution | Not specified | Not specified | 0-4°C (short-term) | Days to weeks | [3] |
| Stock Solution | Not specified | Not specified | -20°C (long-term) | Months to years | [3] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Freshly Prepared | Use on the same day | [1] |
| In Vivo Formulation 2 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL | Freshly Prepared | Use on the same day; use with caution for dosing periods over half a month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound solid powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, dissolve 2.367 mg of this compound in 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If precipitation or incomplete dissolution is observed, sonicate the solution in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[4]
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in the data table.
Protocol 2: Assessment of Long-Term Stability in Solution using HPLC-UV
This protocol provides a general framework for assessing the long-term stability of this compound in a DMSO stock solution. A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is employed.
Materials and Equipment:
-
This compound stock solution in DMSO (prepared as in Protocol 1)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector, autosampler, and column oven
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Temperature-controlled storage chambers (e.g., refrigerators, freezers)
Procedure:
-
Sample Preparation for Stability Study:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple vials for storage under different conditions (e.g., 4°C, -20°C, -80°C).
-
Prepare a working solution by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 ACN:water) to a concentration suitable for HPLC analysis (e.g., 100 µM).
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, analyze the working solution using the developed HPLC method to establish the initial peak area and purity of this compound. This serves as the baseline (T=0).
-
-
Stability Time Points:
-
Store the aliquoted stock solutions at the selected temperatures.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 weeks), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Prepare a working solution from the stored stock solution as described in step 1.
-
Analyze the working solution by HPLC.
-
-
HPLC Method (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable percentage of B, ramp up to a higher percentage to elute the compound, and then return to initial conditions for re-equilibration. A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV-Vis scan of this compound.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
For each time point and storage condition, determine the peak area of this compound.
-
Calculate the percentage of this compound remaining relative to the initial (T=0) peak area.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Plot the percentage of this compound remaining versus time for each storage condition to visualize the degradation kinetics.
-
Mandatory Visualizations
Caption: Workflow for assessing the long-term stability of this compound in solution.
Caption: this compound inhibits BDK, leading to increased BCKDH activity and BCAA/BCKA catabolism.
References
Application Notes and Protocols: Pharmacokinetic Analysis of PF-07208254 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07208254 is a selective, orally active, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).[1] By inhibiting BDK, this compound enhances the catabolism of branched-chain amino acids (BCAAs) and branched-chain ketoacids (BCKAs).[1] This mechanism of action has shown potential in preclinical models for the treatment of cardiometabolic diseases such as heart failure and type 2 diabetes.[1][2] These application notes provide a summary of the available pharmacokinetic data and detailed protocols for conducting pharmacokinetic studies of this compound in rodent models.
Data Presentation
A comprehensive pharmacokinetic profile of this compound in rodents, including parameters such as Cmax, Tmax, AUC, and half-life, is not currently available in the public domain. Preclinical studies have reported a pharmacokinetic/pharmacodynamic (PK/PD) assessment in mice. In one study, after 8 weeks of daily oral administration of this compound to C57BL/6J mice on a high-fat diet, the total circulating plasma concentration at the time of euthanasia was measured.[2]
Table 1: Plasma Concentration of this compound in C57BL/6J Mice Following 8 Weeks of Oral Dosing
| Dosage | Plasma Concentration (ng/mL) at Euthanasia |
| 30 mg/kg/day | Not explicitly reported, but dose-dependent effects observed. |
| 90 mg/kg/day | 23,899 ± 14,153 |
Data presented as mean ± standard deviation.
It was noted in the study that at certain time points during the PK/PD assessment, plasma levels of this compound were below the lower limit of quantitation (LLOQ), while the pharmacodynamic effect on BCKA levels was sustained.[2] This suggests that even at low plasma concentrations, this compound exerts a biological effect.
Experimental Protocols
The following are detailed protocols for key experiments related to the pharmacokinetic analysis of this compound in rodents, based on published preclinical studies and standard laboratory procedures.
In-Life Pharmacokinetic Study in Mice
This protocol describes an oral pharmacokinetic study in mice to determine the plasma concentration-time profile of this compound.
a. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J[1]
-
Age: 16 weeks old at the start of dosing[1]
-
Sex: Male[1]
-
Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the study.
b. Dosing:
-
Formulation: A suitable vehicle for oral administration of this compound is required. A general-purpose vehicle for oral gavage can be prepared as follows: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of this compound should be calculated based on the desired dose and a dosing volume of 10 mL/kg.
-
Route of Administration: Oral gavage.[1]
-
Dose Levels: 30 mg/kg and 90 mg/kg have been used in efficacy studies.[1] For a pharmacokinetic study, a single dose is typically administered.
-
Procedure:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Use a sterile, appropriately sized gavage needle (e.g., 20-22 gauge for adult mice).
-
Gently restrain the mouse and insert the gavage needle orally, advancing it into the esophagus.
-
Administer the calculated volume of the this compound formulation slowly.
-
Observe the animal for any signs of distress after dosing.
-
c. Blood Sampling:
-
Time Points: A typical series of time points for a single-dose oral pharmacokinetic study would be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Method: Serial blood sampling from the submandibular or saphenous vein is recommended to minimize the number of animals required. A terminal blood collection via cardiac puncture can be performed at the final time point.
-
Volume: Approximately 50-100 µL of blood should be collected at each time point into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Processing:
-
Immediately after collection, gently mix the blood with the anticoagulant.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method for Quantification of this compound in Plasma
A specific, validated bioanalytical method for the quantification of this compound in plasma is not publicly available. The following provides a general protocol for the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is the standard for small molecule quantification in biological matrices.
a. Sample Preparation:
-
Method: Protein precipitation is a common and effective method for extracting small molecules from plasma.
-
Procedure:
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
b. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (to be optimized):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by infusing the pure compounds into the mass spectrometer.
-
Optimization: Parameters such as declustering potential, collision energy, and source temperature should be optimized to maximize the signal for each analyte.
-
c. Method Validation: The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effect.
Visualizations
Caption: Mechanism of action of this compound in BCAA catabolism.
Caption: Workflow for pharmacokinetic analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: PF-07208254 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the dosage of PF-07208254 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, orally active allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).[1][2] It functions by binding to an allosteric pocket of BDK, which inhibits the BDK-mediated phosphorylation of the branched-chain ketoacid dehydrogenase (BCKDH) complex.[1][2] This inhibition enhances the catabolism of branched-chain amino acids (BCAAs) and branched-chain keto acids (BCKAs).[1][2] A key feature of this compound is that it promotes the degradation of the BDK protein, contributing to a sustained reduction in BCKA levels.[3]
Q2: What are the recommended starting dosages for in vivo studies with this compound?
A2: Based on published preclinical studies in mouse models of diet-induced obesity, oral gavage dosages of 30 mg/kg and 90 mg/kg administered once daily have been shown to be effective.[1][2] For studies involving administration in chow, the specific concentration will need to be calculated based on daily food intake to achieve a similar daily dosage.
Q3: What is a suitable vehicle for the oral administration of this compound?
A3: A common vehicle for oral gavage of this compound is a suspension of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Another suggested vehicle is 10% DMSO and 90% Corn Oil.[2] Due to the compound's low solubility, sonication may be required to achieve a clear solution.[2]
Q4: What are the expected pharmacokinetic properties of this compound?
A4: While specific pharmacokinetic data for this compound is not extensively detailed in the provided search results, its predecessor compound, BT2, exhibits excellent pharmacokinetics with a long terminal half-life.[2] this compound was developed as an improvement upon BT2, suggesting favorable pharmacokinetic properties for in vivo applications.[3]
Q5: What are the expected pharmacodynamic effects of this compound in vivo?
A5: In a diet-induced obesity mouse model, administration of this compound has been shown to:
-
Reduce the blood glucose area under the curve (AUC) in an oral glucose tolerance test (oGTT).[1][2]
-
Decrease the expression of inflammatory and fibrotic genes in the liver.[1][2]
-
Cause a dose- and time-dependent reduction in plasma and muscle levels of BCAAs and BCKAs.[1][2] In a mouse model of transverse aortic constriction (TAC), this compound has been shown to improve cardiac function.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy (No significant change in BCAA/BCKA levels or metabolic parameters) | Inadequate Dosage: The administered dose may be too low for the specific animal model or disease state. | Increase the dosage of this compound. Consider a dose-response study to determine the optimal dose. |
| Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. | Ensure the vehicle is properly prepared and that the compound is fully dissolved or suspended. Sonication may be necessary.[2] Consider alternative administration routes if oral bioavailability is a persistent issue. | |
| Compound Instability: this compound may be degrading in the formulation or under storage conditions. | Prepare fresh formulations for each administration. Store the compound and its solutions according to the manufacturer's recommendations (typically -20°C for powder and -80°C for stock solutions).[2] | |
| Animal Model Variability: The specific strain, age, or sex of the animals may influence the response to treatment. | Ensure consistency in the animal model used. C57BL/6J mice are a commonly used strain for diet-induced obesity models.[1] | |
| Unexpected or Adverse Effects | Off-Target Effects: Although this compound is a selective inhibitor, high concentrations may lead to off-target activities. | Reduce the dosage to the minimum effective dose. A related compound, BT2, has been shown to have off-target effects on tryptophan metabolism.[4] While this compound is a distinct molecule, monitoring for unexpected metabolic changes is prudent. |
| Vehicle Toxicity: The vehicle itself may be causing adverse effects. | Administer a vehicle-only control group to differentiate between compound- and vehicle-related effects. | |
| Variability in Experimental Results | Inconsistent Dosing Technique: Improper oral gavage technique can lead to variability in the amount of compound delivered. | Ensure all personnel are properly trained in oral gavage techniques. |
| Dietary Factors in Diet-Induced Obesity Models: The composition and source of the high-fat diet can significantly impact the metabolic phenotype.[5] | Use a standardized high-fat diet from a reputable supplier throughout the study. | |
| Surgical Variability in TAC Models: The degree of aortic constriction can vary between animals, leading to different levels of cardiac stress.[6][7][8] | Standardize the surgical procedure and use methods to confirm the degree of constriction, such as Doppler flow measurements.[6][7][8] |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/System |
| IC50 (BDK) | 110 nM | In vitro assay |
| Ki (BDK) | 54 nM | In vitro assay |
| KD (BDK) | 84 nM | Surface Plasmon Resonance (SPR) |
| Cellular IC50 | 540 nM | Human skeletal muscle cells |
| Data sourced from MedchemExpress and Probechem.[1][9] |
Table 2: Summary of In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model
| Parameter | Dosage | Route | Duration | Key Findings |
| Blood Glucose AUC (oGTT) | 30 mg/kg, 90 mg/kg | Oral Gavage | 8 weeks (daily) | Significant reduction |
| Liver Inflammatory & Fibrotic Gene Expression | 30 mg/kg, 90 mg/kg | Oral Gavage | 8 weeks (daily) | Reduced expression |
| Fasting Insulin Levels | 30 mg/kg, 90 mg/kg | Oral Gavage | 8 weeks (daily) | Decreased levels |
| Plasma & Muscle BCAA/BCKA Levels | 30 mg/kg, 90 mg/kg | Oral Gavage | 8 weeks (daily) | Dose- and time-dependent reduction |
| Data summarized from MedchemExpress.[1][2] |
Experimental Protocols
1. In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 16 weeks old, fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.[1][10]
-
Groups:
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
This compound (30 mg/kg)
-
This compound (90 mg/kg)
-
-
Administration: Administer the vehicle or this compound via oral gavage once daily for 8 weeks.
-
Monitoring:
-
Monitor body weight and food intake regularly.
-
Perform an oral glucose tolerance test (oGTT) at baseline and at specified time points (e.g., week 2 and week 8) to assess glucose metabolism.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood samples for the analysis of fasting insulin, BCAA, and BCKA levels.
-
Harvest liver tissue for the analysis of inflammatory and fibrotic gene expression (e.g., via qPCR) and histological assessment of steatosis.
-
Harvest muscle tissue for the analysis of BCAA and BCKA levels.
-
2. In Vivo Efficacy Study in a Transverse Aortic Constriction (TAC) Mouse Model
-
Animal Model: Male C57BL/6J mice.
-
Surgical Procedure:
-
Groups:
-
Sham + Vehicle
-
TAC + Vehicle
-
TAC + this compound
-
-
Administration: Administer this compound or vehicle. The original study administered the compound in the rodent chow, which requires careful calculation of the dose based on food consumption.[3] Alternatively, daily oral gavage can be used.
-
Monitoring:
-
Perform echocardiography at baseline and at specified time points (e.g., 4 weeks post-TAC) to assess cardiac function (e.g., ejection fraction, fractional shortening).[3]
-
-
Endpoint Analysis:
-
At the end of the study, measure heart weight and lung weight.
-
Collect heart tissue for histological analysis (e.g., fibrosis) and biochemical analysis (e.g., pBCKDH levels).
-
Collect blood samples for the analysis of BCAA and BCKA levels.
-
Visualizations
Caption: Mechanism of action of this compound on the BDK signaling pathway.
Caption: Experimental workflow for a diet-induced obesity (DIO) study.
Caption: Troubleshooting logic for addressing a lack of efficacy in in vivo studies.
References
- 1. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of the transverse aortic constriction model in ICR and C57BL/6J mice [frontiersin.org]
- 8. Evaluation of the transverse aortic constriction model in ICR and C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | BDK inhibitor | Probechem Biochemicals [probechem.com]
- 10. pharm-int.com [pharm-int.com]
- 11. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
PF-07208254 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of PF-07208254. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).[1][2] Its mechanism of action involves binding to an allosteric pocket of BDK, which inhibits the BDK-mediated phosphorylation of the branched-chain ketoacid dehydrogenase (BCKDH) complex.[1] This inhibition leads to the enhanced catabolism of branched-chain amino acids (BCAAs) and branched-chain ketoacids (BCKAs).[1] Furthermore, this compound has been shown to reduce the binding of BDK to the BCKDH-E2 subunit, which promotes the degradation of BDK.[1][3] This activity makes it a valuable tool for research in cardiometabolic diseases such as heart failure and type 2 diabetes.[1]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: For optimal stability, this compound should be handled and stored according to the following guidelines.
For Solid Compound:
-
Store at -20°C for up to 12 months.
-
Store at 4°C for up to 6 months.
For Stock Solutions:
The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
Symptoms:
-
Visible particulate matter in the solution after adding the solvent.
-
Lower than expected concentration of the final solution.
-
Inconsistent experimental results.
Possible Causes:
-
The hygroscopic nature of DMSO can affect solubility if the solvent is not fresh.
-
Insufficient energy input to overcome the solute-solute interactions.
-
Precipitation or phase separation during preparation.[1]
Solutions:
-
Use Fresh, Anhydrous DMSO: Due to the hygroscopic nature of DMSO, it is crucial to use a newly opened bottle to prepare your stock solution.[4]
-
Apply Heat: Gently warm the solution at 37°C to aid in dissolution.[4]
-
Utilize Sonication: Use an ultrasonic bath to provide the necessary energy for complete solubilization.[1][4]
-
For In Vivo Formulations: If precipitation occurs during the preparation of formulations for animal studies, heating and/or sonication can be used to clarify the solution.[1]
Issue: Compound Instability and Degradation
Symptoms:
-
Loss of biological activity in your assays.
-
Changes in the physical appearance of the stock solution (e.g., color change, precipitation).
-
Inconsistent results between experiments performed on different days.
Possible Causes:
-
Improper storage of the solid compound or stock solutions.
-
Multiple freeze-thaw cycles of the stock solution.
-
Extended storage at room temperature.
Solutions:
-
Adhere to Recommended Storage Conditions: Store the solid compound and stock solutions at the recommended temperatures to ensure long-term stability.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Minimize Time at Room Temperature: When preparing for an experiment, thaw your aliquot and use it promptly. Avoid leaving the solution at room temperature for extended periods.
Data Summary
Solubility Data
| Solvent/Formulation | Concentration | Method |
| DMSO | 100 mg/mL (422.53 mM) | Requires sonication and freshly opened DMSO.[4] |
| DMSO | 10 mM | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (10.56 mM) | Requires sonication for a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (10.56 mM) | Requires sonication for a clear solution.[1] |
Stability Data
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 12 Months |
| Solid Powder | 4°C | 6 Months |
| In Solvent | -80°C | 6 Months[1] |
| In Solvent | -20°C | 1 Month[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
Materials:
-
This compound (Molecular Weight: 236.67 g/mol )
-
Anhydrous, high-purity DMSO (newly opened)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out the desired amount of this compound solid powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 23.67 mg.
-
Add the appropriate volume of fresh DMSO to the solid compound.
-
Vortex the tube for 30 seconds to initially mix the contents.
-
Place the tube in an ultrasonic water bath. Sonicate for 5-10 minutes, or until the solution is clear and all particulate matter has dissolved. Gentle warming to 37°C can be used in conjunction with sonication if needed.[4]
-
Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in BCAA catabolism.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BDK inhibitor | Probechem Biochemicals [probechem.com]
- 3. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
Potential off-target effects of BDK inhibitors like PF-07208254
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors, with a specific focus on PF-07208254.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, orally active allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).[1] It binds to an allosteric pocket on the BDK protein, which leads to a reduction in BDK's ability to phosphorylate the branched-chain ketoacid dehydrogenase (BCKDH) complex. This inhibition of BDK enhances the catabolism of branched-chain amino acids (BCAAs) and branched-chain ketoacids (BCKAs).[1] A key feature of this compound's mechanism is that it reduces the binding of BDK to the E2 subunit of the BCKDH complex, which in turn promotes the degradation of the BDK protein itself.[1]
Q2: What are the known on-target effects of this compound in preclinical models?
In preclinical studies, this compound has been shown to improve cardiac function and metabolism.[1] Administration of this compound in mouse models has resulted in reduced blood glucose levels, decreased expression of inflammatory and fibrotic genes in the liver, lower fasting insulin levels, and a significant reduction in plasma and muscle levels of BCAAs and BCKAs.[1]
Q3: What are the potential off-target effects of BDK inhibitors like this compound?
While this compound is described as a selective inhibitor, all small molecules have the potential for off-target interactions. A significant off-target effect has been identified for the similar BDK inhibitor, BT2, which involves the depletion of plasma tryptophan.[2][3][4][5][6] This occurs because BT2 can bind to serum albumin and displace tryptophan, making it available for catabolism.[2][3][4][5][6] Although the specific off-target profile of this compound from comprehensive screens like CEREP or kinome profiling is not publicly detailed, researchers should be aware of this potential for tryptophan modulation. It is recommended to assess tryptophan levels in preclinical models when studying the effects of this compound.
Q4: How can I assess the potential for off-target kinase inhibition in my experiments?
If you suspect off-target effects related to kinase inhibition, a kinome profiling assay is the most comprehensive approach. This can be done through specialized contract research organizations (CROs). A more targeted approach would be to test the effect of this compound on a small panel of kinases that are functionally relevant to your experimental system.
Q5: My in-vitro and in-vivo results with this compound are inconsistent. What could be the reason?
Discrepancies between in-vitro and in-vivo experiments can arise from several factors. One key aspect to consider is the high protein binding of many small molecules. If this compound binds extensively to plasma proteins like albumin, its free concentration in vivo might be significantly lower than the concentration used in in-vitro assays. This could lead to a lower apparent potency in vivo. Additionally, the off-target effect on tryptophan metabolism observed with the related compound BT2 is an in-vivo phenomenon mediated by serum albumin and would not be apparent in many standard in-vitro assays.[2][3][4][5][6]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Animal Studies
Potential Cause 1: Off-target effect on tryptophan metabolism.
-
Troubleshooting Steps:
-
Measure plasma tryptophan and kynurenine levels in both control and this compound-treated animals. An increased kynurenine-to-tryptophan ratio can indicate enhanced tryptophan catabolism.
-
Experimental Protocol: Plasma samples can be analyzed using LC-MS/MS, a sensitive method for quantifying small molecules like amino acids and their metabolites.[7][8][9] Alternatively, commercially available ELISA kits can be used to measure tryptophan and kynurenine concentrations.[10]
-
If altered tryptophan metabolism is confirmed, consider if this could explain the observed phenotype. The kynurenine pathway is involved in inflammation and immune modulation.
-
Potential Cause 2: Unidentified off-target kinase inhibition.
-
Troubleshooting Steps:
-
Perform a targeted western blot analysis of key signaling pathways that might be responsible for the phenotype. For example, check the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.
-
If a specific pathway is implicated, you can perform in-vitro kinase assays with the relevant kinases to see if this compound has a direct inhibitory effect.
-
Issue 2: High Variability in Cell-Based Assay Results
Potential Cause 1: Inconsistent cell health or density.
-
Troubleshooting Steps:
-
Ensure a consistent cell seeding density across all wells of your assay plate.
-
Always check cell viability before starting an experiment.
-
Make sure cells are in the logarithmic growth phase and not over-confluent, as this can alter their response to treatment.
-
Potential Cause 2: Issues with this compound stock solution.
-
Troubleshooting Steps:
-
Ensure your this compound powder was properly dissolved and the stock solution is at the correct concentration.
-
Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock into single-use vials.
-
Visually inspect the stock solution for any signs of precipitation.
-
Issue 3: Lower than Expected Potency in Cellular Assays
Potential Cause 1: Presence of serum in the cell culture medium.
-
Troubleshooting Steps:
-
This compound may bind to proteins in fetal bovine serum (FBS) or other serum supplements, reducing its free concentration available to interact with the cells.
-
Try performing the assay in serum-free medium for a short duration, if your cells can tolerate it.
-
Alternatively, perform a dose-response experiment with varying concentrations of serum to assess its impact on the IC50 value.
-
Potential Cause 2: Cell permeability issues.
-
Troubleshooting Steps:
-
While this compound is orally active, its permeability can vary across different cell types.
-
If you suspect poor permeability, you could try using a permeabilizing agent, although this can have other effects on the cells. This should be a last resort and carefully controlled.
-
Quantitative Data Summary
Table 1: In-vitro and Cellular Potency of this compound
| Parameter | Value | Species/Cell Line | Reference |
| BDK IC50 | 110 nM | In vitro | [1] |
| BDK Ki | 54 nM | In vitro | [1] |
| BDK KD | 84 nM | In vitro (SPR) | [11] |
| Cellular IC50 | 540 nM | Human Skeletal Myocytes | [1] |
Experimental Protocols
Protocol 1: General Kinase Profiling Assay (Radiometric)
This is a generalized protocol for assessing kinase inhibition.
-
Prepare Reagents:
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/ml BSA).
-
Kinase of interest.
-
Substrate (specific for the kinase).
-
This compound serial dilution in DMSO.
-
[γ-33P]ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.
-
Protocol 2: Serum Albumin Binding Displacement Assay (Fluorescence-based)
This protocol can be adapted to assess the potential of this compound to displace tryptophan from albumin.
-
Prepare Reagents:
-
Human Serum Albumin (HSA) solution in a suitable buffer (e.g., PBS).
-
A fluorescent probe that binds to the tryptophan binding site of albumin (e.g., dansylglycine).
-
This compound serial dilution.
-
Tryptophan solution (as a positive control for displacement).
-
-
Assay Procedure:
-
In a black 96-well plate, add the HSA solution and the fluorescent probe.
-
Incubate to allow for binding.
-
Measure the initial fluorescence.
-
Add the this compound dilution series or tryptophan to the wells.
-
Incubate to allow for displacement.
-
Measure the fluorescence again. A decrease in fluorescence (or a change in the fluorescence spectrum depending on the probe) indicates displacement of the probe by the compound.
-
Calculate the displacement for each concentration of this compound.
-
Visualizations
Caption: BCAA Catabolism and the site of action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: Mechanism of tryptophan displacement from serum albumin by a competing ligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Off-target depletion of plasma tryptophan by allosteric inhibitors of BCKDK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]
- 11. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in PF-07208254 experiments
Welcome to the technical support center for PF-07208254. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues that may arise during experiments with this selective, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, orally active, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).[1] Its mechanism of action involves binding to an allosteric pocket of BDK, which inhibits the BDK-mediated phosphorylation of the branched-chain ketoacid dehydrogenase (BCKDH) complex.[1] This inhibition of phosphorylation leads to the activation of BCKDH, thereby enhancing the catabolism of branched-chain amino acids (BCAAs) and their corresponding branched-chain ketoacids (BCKAs).[1] Furthermore, this compound has been shown to promote the degradation of the BDK protein, which contributes to a sustained reduction in BCKA levels.[2][3]
Q2: What are the expected outcomes of treating cells or animals with this compound?
Treatment with this compound is expected to lead to:
-
Reduced phosphorylation of BCKDH: This is the primary molecular endpoint and can be assessed by Western blotting for the phosphorylated form of the E1α subunit of BCKDH (pBCKDH).
-
Decreased levels of BDK protein: Due to the degradation-promoting effect of this compound.[2][3]
-
Lowered concentrations of BCAAs and BCKAs: This is the key metabolic outcome and can be measured in cell lysates, plasma, or tissue samples.[1][2]
-
Improved metabolic parameters in relevant disease models: In animal models of cardiometabolic diseases, this compound has been shown to improve cardiac function and glucose metabolism.[2][4]
Troubleshooting Guides
This section addresses specific unexpected results you may encounter during your experiments with this compound.
Issue 1: No change or an increase in pBCKDH levels after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Compound Inactivity: The this compound compound may have degraded. | Ensure proper storage of the compound (-20°C for short-term, -80°C for long-term). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). |
| Suboptimal Compound Concentration: The concentration of this compound used may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. The cellular IC50 for this compound in human skeletal muscle cells is 540 nM.[1] |
| Incorrect Timing of Analysis: The time point for assessing pBCKDH levels may be too early or too late. | Conduct a time-course experiment to identify the optimal treatment duration. A significant reduction in BDK protein levels may only be observed after 48 hours. |
| High Phosphatase Activity in Lysates: Phosphatases in your cell or tissue lysates can dephosphorylate pBCKDH, masking the effect of the inhibitor. | Include phosphatase inhibitors in your lysis buffer and keep samples on ice at all times. |
| Western Blotting Issues: Technical problems with the Western blot can lead to inaccurate results. | Please refer to the detailed "Protocol for Western Blotting of pBCKDH" below and the associated troubleshooting tips. |
Issue 2: BCAA and BCKA levels do not decrease as expected.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Cell-Type Specific Metabolism: The cell line you are using may have a low basal rate of BCAA catabolism, making it difficult to observe a significant decrease. | Choose a cell line with a known active BCAA catabolic pathway (e.g., skeletal muscle cells, hepatocytes). |
| Compensatory Mechanisms: The cell may have activated compensatory pathways to maintain BCAA homeostasis. | Investigate potential compensatory mechanisms, such as altered expression of BCAA transporters or other metabolic enzymes. |
| Issues with BCAA/BCKA Measurement: The analytical method for measuring BCAA/BCKA levels may not be sensitive enough or may have technical issues. | Refer to the detailed "Protocol for Cellular BCAA and BCKA Measurement by LC-MS" below to ensure proper sample preparation and analysis. |
Issue 3: Unexpected changes in other metabolic pathways.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Off-Target Effects: Although this compound is selective for BDK, off-target effects are possible, especially at high concentrations. A related BDK inhibitor, BT2, has been shown to have an off-target effect on tryptophan metabolism by binding to albumin and displacing tryptophan, leading to its increased catabolism.[4] | Test a range of this compound concentrations to find the lowest effective dose. Consider measuring tryptophan and its metabolites (e.g., kynurenine) to assess this potential off-target effect. |
| Paradoxical Signaling: Inhibition of one pathway can sometimes lead to the unexpected activation of another. The complex interplay of metabolic pathways can lead to unforeseen consequences. | Perform broader metabolomic or transcriptomic analyses to identify other pathways affected by this compound treatment. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| In vitro IC50 | 110 nM | BDK Activity Assay | [1] |
| Ki | 54 nM | BDK Binding Assay | [1] |
| Cellular IC50 | 540 nM | pBCKDH in Human Skeletal Muscle Cells | [1] |
Experimental Protocols
Protocol for Western Blotting of pBCKDH
This protocol outlines the steps for assessing the phosphorylation status of BCKDH in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pBCKDH (e.g., anti-pBCKDH E1α) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total BCKDH or a housekeeping protein like GAPDH.
-
Protocol for In Vitro BDK Kinase Assay
This protocol can be used to determine the direct inhibitory effect of this compound on BDK activity.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
In a 96-well plate, add recombinant BDK enzyme and a suitable substrate (e.g., a peptide corresponding to the BCKDH E1α phosphorylation site).
-
Add varying concentrations of this compound or a vehicle control (DMSO).
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Detect the phosphorylated substrate using a suitable method, such as a phosphospecific antibody-based ELISA, a fluorescence polarization assay, or a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol for Cellular BCAA and BCKA Measurement by LC-MS
This protocol provides a general workflow for the quantification of intracellular BCAAs and BCKAs.
-
Sample Preparation:
-
Wash cells with ice-cold PBS and quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Derivatization (for BCKAs):
-
BCKAs are often derivatized to improve their chromatographic properties and detection sensitivity. A common derivatization agent is o-phenylenediamine (OPD).
-
-
LC-MS/MS Analysis:
-
Separate the metabolites using a suitable liquid chromatography method (e.g., reversed-phase or HILIC).
-
Detect and quantify the metabolites using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for each analyte to ensure accurate quantification.
-
-
Data Analysis:
-
Generate standard curves for each analyte using known concentrations.
-
Calculate the concentration of each BCAA and BCKA in the samples based on the standard curves and normalize to the protein content of the cell lysate.
-
Visualizations
Caption: BDK signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A logical guide for troubleshooting unexpected results in this compound experiments.
References
Technical Support Center: PF-07208254 and pBCKDH Western Blotting
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using PF-07208254 in Western blot experiments to detect phosphorylated Branched-Chain Ketoacid Dehydrogenase (pBCKDH).
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on pBCKDH levels?
This compound is a potent and selective inhibitor of the Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK). BCKDK is the enzyme responsible for phosphorylating the E1α subunit of the Branched-Chain Ketoacid Dehydrogenase complex (BCKDH), which inactivates the complex. By inhibiting BCKDK, this compound prevents the phosphorylation of BCKDH. Therefore, treatment with this compound is expected to cause a decrease in the levels of phosphorylated BCKDH (pBCKDH).
Q2: What are the appropriate controls for a pBCKDH Western blot experiment with this compound?
To ensure the reliability of your results, the following controls are essential:
-
Vehicle Control: Treat a sample with the same vehicle (e.g., DMSO) used to dissolve this compound at the same final concentration. This serves as a baseline for pBCKDH levels.
-
Positive Control: A cell line or tissue known to have detectable levels of pBCKDH.
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin, or vinculin) should be used to normalize for protein loading differences between lanes.
-
Total BCKDH Control: An antibody that detects total BCKDH (both phosphorylated and unphosphorylated forms) should be used to ensure that changes in the pBCKDH signal are not due to changes in the total amount of the protein.
Q3: At what concentration and for how long should I treat my cells with this compound?
The optimal concentration and treatment duration for this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific system. Based on available literature, effective concentrations are often in the nanomolar to low micromolar range.
Troubleshooting Guide
This section addresses common problems encountered during the Western blotting of pBCKDH following treatment with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak pBCKDH Signal in All Lanes (including vehicle control) | Antibody Issues: Primary antibody concentration is too low or the antibody is not specific for the phosphorylated form. | • Increase the concentration of the primary antibody.• Ensure you are using a validated antibody specific for pBCKDH.• Include a positive control lysate to verify antibody performance. |
| Insufficient Protein Load: Not enough total protein was loaded onto the gel. | • Load a higher amount of protein (20-40 µg of total cell lysate is a common range).• Confirm protein concentration with a protein assay (e.g., BCA). | |
| Phosphatase Activity: Phosphatases in the sample may have dephosphorylated pBCKDH during sample preparation. | • Crucially, add phosphatase inhibitors to your lysis buffer (e.g., sodium fluoride, sodium orthovanadate).• Keep samples on ice at all times during preparation. | |
| pBCKDH Signal Does Not Decrease After this compound Treatment | Ineffective Drug Concentration/Treatment Time: The concentration of this compound may be too low, or the treatment time too short. | • Perform a dose-response experiment with a range of this compound concentrations.• Perform a time-course experiment to determine the optimal treatment duration. |
| Drug Instability: The this compound may have degraded. | • Prepare fresh drug stocks for each experiment.• Store the stock solution according to the manufacturer's instructions. | |
| Cell Line Insensitivity: The chosen cell line may have low BCKDK activity or other compensatory mechanisms. | • Confirm that your cell line expresses BCKDK.• Test a different cell line known to have active BCKDH/BCKDK signaling. | |
| High Background on the Western Blot | Antibody Concentration Too High: The primary or secondary antibody concentration is excessive. | • Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal and minimizes background. |
| Insufficient Washing: Wash steps were not long enough or frequent enough to remove unbound antibodies. | • Increase the number and/or duration of wash steps after antibody incubations (e.g., 3 x 10 minutes with TBST). | |
| Blocking Issues: The blocking agent is not effective. | • Increase the blocking time (e.g., 1-2 hours at room temperature).• Try a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-antibodies over milk). | |
| Multiple or Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other phosphorylated proteins. | • Use a highly specific and validated pBCKDH antibody.• Perform a peptide competition assay to confirm antibody specificity. |
| Protein Degradation: Sample preparation led to the degradation of the target protein. | • Add a protease inhibitor cocktail to your lysis buffer.• Handle samples quickly and keep them on ice. |
Experimental Protocols
pBCKDH Western Blot Protocol
-
Cell Lysis:
-
After treatment with this compound or vehicle, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pBCKDH (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for total BCKDH and a loading control (e.g., GAPDH).
-
Quantitative Data Summary
The following table represents hypothetical data from a dose-response experiment to illustrate the expected outcome.
| Treatment | Concentration (nM) | pBCKDH Signal (Arbitrary Units) | Total BCKDH Signal (Arbitrary Units) | Normalized pBCKDH/Total BCKDH Ratio |
| Vehicle (DMSO) | 0 | 1.00 | 1.05 | 0.95 |
| This compound | 10 | 0.75 | 1.02 | 0.74 |
| This compound | 50 | 0.45 | 1.08 | 0.42 |
| This compound | 100 | 0.20 | 1.03 | 0.19 |
| This compound | 500 | 0.05 | 1.06 | 0.05 |
Visualizations
How to address poor bioavailability of PF-07208254 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the BDK inhibitor, PF-07208254, in in vivo experiments. The following information is designed to address common challenges, particularly those related to achieving adequate oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiment with orally administered this compound is showing lower than expected efficacy. Could this be a bioavailability issue?
A1: Yes, suboptimal efficacy following oral administration can often be attributed to poor bioavailability. This compound, like many kinase inhibitors, is a lipophilic molecule with low aqueous solubility.[1] This can limit its dissolution in the gastrointestinal (GI) tract, leading to poor absorption and low systemic exposure. It is crucial to utilize an appropriate formulation to enhance its solubility and absorption.[2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective, orally active allosteric inhibitor of the branched-chain ketoacid dehydrogenase kinase (BDK).[3] By inhibiting BDK, it prevents the phosphorylation and subsequent inactivation of the branched-chain ketoacid dehydrogenase (BCKDH) complex.[4] This leads to an increase in the catabolism of branched-chain amino acids (BCAAs) and their corresponding ketoacids (BCKAs).[3]
Q3: Are there any recommended starting formulations for in vivo oral administration of this compound in mice?
A3: A commonly used vehicle for poorly soluble compounds in preclinical studies is a mixture of solvents and surfactants. A suggested formulation for this compound is a solution composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option that has been used is 10% DMSO in 90% corn oil. It is often necessary to use sonication to achieve a clear solution.
Troubleshooting Guide: Addressing Poor Bioavailability
This guide provides strategies to troubleshoot and improve the in vivo bioavailability of this compound.
Issue 1: Low or Variable Efficacy After Oral Gavage
Possible Cause: Poor dissolution and absorption of this compound from a simple suspension.
Solutions:
-
Formulation Optimization: Move from a simple suspension to a solubilization-enhancing formulation.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI tract, enhancing drug solubilization and absorption.[2][5]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer can improve its dissolution rate.[6]
-
-
Particle Size Reduction:
-
Micronization/Nanonization: Reducing the particle size of the drug substance increases the surface area available for dissolution.[6]
-
Issue 2: Drug Precipitation in the GI Tract
Possible Cause: The formulation vehicle is miscible with aqueous GI fluids, causing the drug to precipitate out of solution upon administration.
Solutions:
-
Lipid-Based Formulations: Formulations like SEDDS can help maintain the drug in a solubilized state within the GI lumen.[2]
-
Use of Precipitation Inhibitors: Incorporating polymers such as HPMC or PVP in the formulation can help maintain a supersaturated state and prevent drug precipitation.
Data Presentation: Expected Pharmacokinetic Improvements
While specific pharmacokinetic data for various this compound formulations are not publicly available, the following table illustrates the hypothetical improvements that could be expected when moving from a simple aqueous suspension to a more advanced formulation like a Self-Emulsifying Drug Delivery System (SEDDS) in a mouse model.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 30 | 150 | 2.0 | 600 | 5 |
| Solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | 30 | 450 | 1.0 | 1800 | 15 |
| SEDDS | 30 | 1200 | 0.5 | 4800 | 40 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary based on the specific formulation and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection:
-
Oil Phase: Select an oil in which this compound has high solubility (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Choose a surfactant with good emulsification properties (e.g., Kolliphor EL, Tween 80).
-
Co-surfactant/Co-solvent: Select a co-surfactant to improve the emulsification process (e.g., Transcutol HP, PEG 400).
-
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.
-
Weigh the required amount of this compound and dissolve it in the oil phase.
-
Add the surfactant and co-surfactant to the oil-drug mixture and vortex until a clear, homogenous solution is formed.[6]
-
Protocol 2: In Vivo Bioavailability Study in Mice
-
Animal Model: Use adult male C57BL/6 mice (8-10 weeks old), fasted overnight with free access to water.
-
Dosing:
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 30 mg/kg).[3] The volume should not exceed 10 mL/kg.[7][8]
-
For intravenous administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle (e.g., 10% DMSO in saline) and administer via tail vein injection.
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Visualizations
Caption: BDK signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for formulation and in vivo bioavailability assessment.
Caption: Troubleshooting logic for addressing poor in vivo efficacy of this compound.
References
- 1. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-07208254 Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PF-07208254 in cell-based assays. Our goal is to help you mitigate variability and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, orally active allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).[1] It functions by binding to an allosteric pocket of BDK, which in turn reduces the binding of BDK to the E2 subunit of the branched-chain ketoacid dehydrogenase (BCKDH) complex and promotes the degradation of BDK.[1][2] This inhibition of BDK prevents the phosphorylation and subsequent inactivation of the BCKDH complex, leading to an enhanced catabolism of branched-chain amino acids (BCAAs) and branched-chain keto acids (BCKAs).[1]
Q2: What are the key potency values for this compound?
A2: The following table summarizes the key in vitro and cellular potency values for this compound.
| Parameter | Value | Cell/System | Reference |
| IC50 | 110 nM | Biochemical Assay | [1] |
| Ki | 54 nM | Biochemical Assay | [1] |
| KD | 84 nM | Biochemical Assay | [1] |
| Cellular IC50 | 540 nM | Human Skeletal Muscle Cells | [1][3] |
Q3: Are there different classes of BDK inhibitors that might produce different results?
A3: Yes, it is crucial to be aware of the class of BDK inhibitor you are using. For instance, this compound belongs to the thiophene class of BDK inhibitors.[2] Studies have shown that while thiophenes lead to a sustained lowering of branched-chain ketoacids (BCKAs) and a reduction in BDK protein levels, another class of BDK inhibitors, thiazoles, can have the opposite effect, increasing BCKAs and BDK protein levels.[2] This is because thiophenes reduce the proximity of BDK to BCKDH-E2, which may promote BDK degradation, whereas thiazoles increase this proximity.[2] Understanding this distinction is vital for interpreting your results correctly.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells treated with this compound.
-
Inconsistent dose-response curves.
-
Poor Z'-factor in screening assays.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Thoroughly mix the cell suspension before and during plating to prevent settling. - Use a multichannel pipette for seeding and ensure all tips dispense equal volumes. - Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[4] |
| Pipetting Errors | - Calibrate pipettes regularly. - Use the appropriate pipette for the volume being dispensed. - Pre-wet pipette tips before aspirating reagents. - Pipette slowly and consistently.[4] |
| Edge Effects | - To mitigate increased evaporation and temperature gradients in the outer wells, avoid using them for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier. - Use plate sealers for long incubation periods.[4] |
| Incomplete Solubilization of this compound | - Ensure complete solubilization of this compound. A published protocol suggests preparing a stock solution in DMSO. For working solutions, a mixture of PEG300, Tween-80, and saline can be used to achieve a clear solution.[1] Always visually inspect for precipitates before adding to cells. |
Issue 2: Weak or No Dose-Response to this compound
Symptoms:
-
No significant difference in assay signal between vehicle-treated and this compound-treated wells.
-
Flat dose-response curve.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Low Cell Number or Viability | - Optimize cell seeding density with a cell titration experiment. - Check cell viability using a method like trypan blue exclusion before seeding. - Ensure cells are in the logarithmic growth phase.[4] |
| Suboptimal Reagent Concentration | - Titrate key reagents, such as antibodies or detection substrates, to determine the optimal concentration for your cell type and density.[4] |
| Incorrect Incubation Times | - Optimize the incubation time for this compound treatment. In HEK293 cells, a 48-hour incubation has been shown to be effective.[1] |
| Degraded this compound | - Check the expiration date of your compound. - Store this compound according to the manufacturer's instructions, protecting it from light and moisture. |
| Cell Line Insensitivity | - Ensure your chosen cell line expresses BDK and the BCKDH complex. - Consider that the cellular IC50 (e.g., 540 nM in human skeletal muscle cells) can be higher than the biochemical IC50.[1] |
Issue 3: High Background Signal
Symptoms:
-
High signal in negative control (vehicle only) wells.
-
Reduced dynamic range of the assay.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Overly High Cell Seeding Density | - Reduce the number of cells seeded per well. Overconfluent cells can lead to non-specific signals.[4] |
| Autofluorescence of this compound or Cells | - If using a fluorescence-based assay, check for autofluorescence of your cells and this compound at the excitation and emission wavelengths used. - Use appropriate filters to minimize background.[4] |
| Contaminated Media or Reagents | - Use fresh, sterile media and reagents. - Routinely test for mycoplasma contamination, as it can alter cellular metabolism and assay results.[5] |
| Non-specific Antibody Binding (for immunoassays) | - Increase the concentration of the blocking agent or try a different blocking buffer. - Titrate the primary and secondary antibody concentrations to find the lowest concentration that gives a specific signal.[4] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at a pre-optimized density in a suitable microplate format. Allow cells to adhere and reach the desired confluency (typically 24 hours).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions to achieve the desired final concentrations in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours, as used in HEK293 cells[1]).
-
Assay Readout: Proceed with your specific assay to measure the desired endpoint (e.g., pBCKDH levels, cell viability, etc.).
Protocol 2: Western Blot for pBCKDH/BCKDH Ratio
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated BCKDH (pBCKDH) and total BCKDH overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities for pBCKDH and total BCKDH. Calculate the pBCKDH/BCKDH ratio for each treatment condition.
Visualizations
Caption: this compound mechanism of action.
Caption: General troubleshooting workflow for assay variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
Avoiding precipitation of PF-07208254 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when handling PF-07208254 in aqueous solutions, with a focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally active allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).[1] By inhibiting BDK, this compound prevents the phosphorylation of the branched-chain ketoacid dehydrogenase (BCKDH) complex. This leads to the activation of BCKDH, which in turn enhances the catabolism of branched-chain amino acids (BCAAs) and branched-chain keto acids (BCKAs).[1] This mechanism of action makes this compound a compound of interest in the study of cardiometabolic diseases.[1]
Q2: What are the basic physicochemical properties of this compound?
This compound is a thiophene carboxylic acid derivative.[2] Its key properties are summarized in the table below.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to 6 months or at -80°C for up to 12 months. Stock solutions in an appropriate solvent can be stored at -80°C for up to 6 months.[1]
Troubleshooting Guide: Avoiding Precipitation
This guide addresses specific issues related to the precipitation of this compound in aqueous solutions.
Issue 1: My this compound is precipitating out of my aqueous buffer after I dilute it from a DMSO stock.
-
Question: Why is my compound precipitating, and how can I prevent this?
-
Answer: this compound is a carboxylic acid derivative and has low solubility in acidic aqueous solutions. When you dilute a concentrated DMSO stock into an aqueous buffer, the local concentration of the compound may exceed its solubility limit, leading to precipitation. The pH of your final solution is critical. At a pH below its pKa, the carboxylic acid group is protonated, making the molecule less soluble in water.
Solutions:
-
pH Adjustment: Ensure the pH of your final aqueous solution is neutral to slightly alkaline (pH 7.0-8.0). This will help to keep the carboxylic acid group in its deprotonated (carboxylate) and more soluble form. You can adjust the pH of your buffer before adding the compound.
-
Co-solvents and Surfactants: For in vivo and some in vitro experiments, using a formulation with co-solvents and surfactants is recommended to increase solubility. See the detailed protocols below for recommended formulations.
-
Slow Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that can trigger precipitation.
-
Sonication and Gentle Warming: If precipitation occurs, gentle warming (e.g., to 37°C) and sonication can help to redissolve the compound.[1] However, be cautious about the temperature stability of the compound and other components in your experiment.
-
Issue 2: I am preparing a formulation for in vivo studies and I am observing precipitation.
-
Question: What are the recommended formulations to maintain this compound in solution for animal dosing?
-
Answer: Several formulations have been successfully used to deliver this compound in vivo without precipitation. These typically involve a combination of solvents and surfactants to improve solubility and stability.
Recommended Formulations:
-
Formulation 1 (with PEG300 and Tween-80): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution at a concentration of 2.5 mg/mL.[1]
-
Formulation 2 (with Corn Oil): A solution of 10% DMSO and 90% Corn Oil can also yield a clear solution at 2.5 mg/mL.[1]
-
Formulation 3 (Aqueous Suspension): For oral gavage, a suspension in 0.5% methylcellulose with 1% (v/v) Tween 80 in deionized water has been used.[3]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid | [2] |
| Molecular Formula | C₇H₂ClFO₂S₂ | [2] |
| Molecular Weight | 236.66 g/mol | [2] |
| Appearance | Solid powder | [4] |
| Solubility in DMSO | 100 mg/mL (422.53 mM) |
Table 2: Recommended Formulations for this compound
| Formulation Components | Concentration | Resulting Solution | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Clear Solution | [1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL | Clear Solution | [1] |
| 0.5% Methylcellulose, 1% Tween 80 in DI Water | Not specified | Suspension | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound in a PEG300/Tween-80 Formulation (2.5 mg/mL)
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. Use newly opened, anhydrous DMSO for best results. Gentle warming and sonication may be required to fully dissolve the compound.
-
To prepare 1 mL of the final formulation, add the solvents in the following order, mixing thoroughly after each addition:
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to 400 µL of PEG300. Mix until uniform.
-
Add 50 µL of Tween-80 to the mixture. Mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
-
If any precipitation is observed, use sonication to achieve a clear solution. [1]
Protocol 2: Preparation of this compound in a Corn Oil Formulation (2.5 mg/mL)
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained. Sonication may be required.[1]
Protocol 3: Preparation of this compound as an Aqueous Suspension
-
Prepare a 0.5% (w/v) solution of methylcellulose in deionized water. This may require heating and stirring to fully dissolve the methylcellulose. Cool to room temperature.
-
Add 1% (v/v) of Tween 80 to the methylcellulose solution and mix well.
-
Weigh the required amount of this compound solid and add it to the vehicle.
-
Vortex and sonicate the mixture to ensure a uniform suspension before use.
Visualizations
Caption: Signaling pathway of this compound as a BDK inhibitor.
Caption: Workflow for preparing this compound solutions.
References
Control experiments for PF-07208254 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PF-07208254, a selective, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, orally active allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).[1] It functions by binding to an allosteric pocket of BDK, which leads to two primary effects:
-
Inhibition of BDK activity: This prevents the BDK-mediated phosphorylation of the E1α subunit of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. Inhibition of this phosphorylation event activates the BCKDH complex, leading to enhanced catabolism of branched-chain amino acids (BCAAs) and branched-chain ketoacids (BCKAs).[1][2]
-
Promotion of BDK degradation: this compound reduces the interaction between BDK and the E2 subunit of the BCKDH complex (BCKDH-E2), which is thought to make BDK more susceptible to its natural degradation pathway. This results in a net decrease in BDK protein levels over time.[2][3]
Q2: What are the recommended in vitro and in vivo concentrations for this compound?
A2: The optimal concentration of this compound will vary depending on the specific cell type or animal model. However, based on published studies, the following ranges can be used as a starting point:
-
In vitro : For cell-based assays, concentrations ranging from 3 µM to 30 µM have been shown to effectively reduce the pBCKDH/BCKDH ratio and BDK protein levels in HEK293 cells after 48 hours of treatment.[1] The IC50 for inhibiting BDK activity in human skeletal muscle cells is approximately 540 nM.[1]
-
In vivo : In mouse models of diet-induced obesity, oral gavage doses of 30 mg/kg and 90 mg/kg administered once daily for 8 weeks have been shown to be effective in reducing plasma and muscle levels of BCAAs and BCKAs, as well as improving metabolic parameters.[1]
Q3: I am observing a decrease in total BDK protein levels in my Western blots after treatment with this compound. Is this expected?
A3: Yes, this is an expected and documented effect of this compound. Unlike some other classes of BDK inhibitors (e.g., the thiazole series) that can stabilize BDK, this compound and other thiophene-based inhibitors promote the degradation of the BDK protein.[2][4] A significant reduction in BDK protein levels may be observed after prolonged treatment, for instance, 48 hours in HEK293 cells.[2] Therefore, a decrease in total BDK protein is consistent with the compound's mechanism of action.
Q4: What are appropriate negative and positive controls for my experiments with this compound?
A4: Proper controls are crucial for interpreting your results. Here are some recommendations:
-
Negative Controls:
-
Vehicle Control: The most important negative control is the vehicle used to dissolve this compound (e.g., DMSO for in vitro experiments). This ensures that the observed effects are due to the compound and not the solvent.
-
Inactive Enantiomer (if available): Some studies utilize an inactive enantiomer of a compound as a negative control to demonstrate stereospecific effects. While not explicitly mentioned for this compound in the provided results, this is a general best practice.[5]
-
Structurally Similar but Inactive Molecule: If available, a molecule with a similar chemical structure to this compound but lacking BDK inhibitory activity would be an excellent negative control.
-
-
Positive Controls:
-
BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid): BT2 is another well-characterized BDK inhibitor with a similar mechanism of action to this compound, including the promotion of BDK degradation.[2][6] It can be used as a positive control to confirm the expected biological response.
-
Gene Silencing of BDK: Using siRNA or shRNA to knock down BDK expression can serve as a genetic positive control to mimic the pharmacological inhibition of BDK.
-
Q5: Are there any known off-target effects of this compound?
A5: this compound is described as a selective inhibitor of BDK.[1] Off-target activity was assessed in both CEREP and kinase panels, suggesting a degree of selectivity.[2] However, it is important to note that a related BDK inhibitor, BT2, has been shown to have off-target effects on tryptophan metabolism by displacing it from serum albumin.[6] While this specific effect has not been reported for this compound, it highlights the importance of considering potential off-target effects and designing experiments to mitigate or identify them. For instance, comparing results with a structurally distinct BDK inhibitor or using genetic controls can help confirm that the observed phenotype is due to on-target BDK inhibition.
Troubleshooting Guides
Issue 1: Inconsistent or no effect on BCKDH phosphorylation.
| Possible Cause | Troubleshooting Step |
| Compound Solubility/Stability | Ensure this compound is fully dissolved. For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[1] Stock solutions can be stored at -80°C for up to 6 months.[1] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line or model system. The cellular IC50 in human skeletal muscle cells is 540 nM.[1] |
| Incorrect Timing | The effect of this compound on BDK degradation is time-dependent, with significant reductions in protein levels observed after 48 hours in cell culture.[2] Assess BCKDH phosphorylation and BDK levels at multiple time points. |
| Antibody Quality | Validate the specificity and sensitivity of your phospho-BCKDH and total BCKDH antibodies using appropriate controls. The Branched-Chain Amino Acid Metabolism Antibody Sampler Kit may be a useful resource.[7] |
Issue 2: Unexpected changes in cell viability or animal health.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | High concentrations of any compound can lead to off-target toxicity. Reduce the concentration of this compound and perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold in your system. |
| Vehicle Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.1-0.5% in cell culture. |
| Off-Target Effects | As a control, consider if the observed phenotype can be rescued by supplementing the media with branched-chain amino acids. This can help to confirm that the effect is due to the intended pathway modulation.[8] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (in vitro) | 110 nM | Biochemical Assay | [1][9] |
| Ki | 54 nM | Biochemical Assay | [1][9] |
| Kd (SPR) | 84 nM | Surface Plasmon Resonance | [2][9] |
| Cellular IC50 | 540 nM | Human Skeletal Myocytes | [1][2][9] |
Experimental Protocols
1. Western Blotting for pBCKDH and BDK Levels
This protocol is adapted from standard western blotting procedures and information from related studies.[10][11][12]
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time and concentration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-BCKDH (e.g., Ser293), total BCKDH, BDK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Perform densitometric analysis to quantify protein band intensities. Normalize phospho-BCKDH to total BCKDH and BDK to the loading control.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[13][14]
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control at the desired concentration for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble BDK in each sample by Western blotting or other protein detection methods.
-
Binding of this compound to BDK is expected to increase its thermal stability, resulting in more soluble BDK at higher temperatures compared to the vehicle-treated control.
-
Visualizations
Caption: Signaling pathway of BCAA catabolism and its regulation by BDK and this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Caption: A logical troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Branched-Chain Amino Acid Metabolism Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. Inhibition of branched-chain alpha-keto acid dehydrogenase kinase augments the sensitivity of ovarian and breast cancer cells to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | BDK inhibitor | Probechem Biochemicals [probechem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. nacalai.com [nacalai.com]
- 12. protocols.io [protocols.io]
- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Confounding Factors in PF-07208254 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-07208254, a selective allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, orally active allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).[1] It binds to an allosteric pocket of BDK, which inhibits the BDK-mediated phosphorylation of the E1α subunit of the branched-chain ketoacid dehydrogenase (BCKDH) complex. This inhibition of phosphorylation leads to the activation of the BCKDH complex, enhancing the catabolism of branched-chain amino acids (BCAAs) and their corresponding ketoacids (BCKAs).[1] this compound has also been shown to promote the degradation of BDK protein.[1]
Q2: What are the potential off-target effects of this compound?
A2: The off-target activity of this compound has been assessed in CEREP and kinase panels. A structurally related BDK inhibitor, BT2, has been reported to have off-target effects on tryptophan metabolism by binding to serum albumin and displacing tryptophan, making it available for catabolism. While direct evidence for this effect with this compound is not yet published, it is a potential confounding factor to consider in preclinical studies.
Q3: How does this compound differ from other BDK inhibitors like the thiazole series?
A3: this compound, a thiophene-based inhibitor, not only inhibits BDK activity but also promotes BDK protein degradation. In contrast, a series of thiazole-based BDK inhibitors have been shown to stabilize the BDK protein and increase its levels, which can lead to a rebound of BCKA levels. This difference in pharmacology is an important consideration when interpreting experimental results.
Q4: What is the recommended solvent and storage for this compound stock solutions?
A4: For in vitro studies, this compound can be dissolved in DMSO. For in vivo studies in mice, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used.[1] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected changes in BCAA/BCKA levels in vivo.
-
Possible Cause 1: Pharmacokinetics of this compound. The timing of sample collection relative to the administration of this compound is critical. Plasma concentrations of the inhibitor will fluctuate, impacting the degree of BDK inhibition and subsequent BCAA/BCKA levels.
-
Troubleshooting Step: Conduct a pharmacokinetic/pharmacodynamic (PK/PD) study to correlate this compound plasma concentrations with changes in BCAA/BCKA levels at various time points post-dose.
-
-
Possible Cause 2: Off-target effects on tryptophan metabolism. As observed with the related compound BT2, displacement of tryptophan from albumin can lead to its increased catabolism. This could indirectly affect amino acid profiles.
-
Troubleshooting Step: Measure plasma tryptophan and kynurenine levels in your experimental animals to assess for potential off-target effects. Consider using a BDK knockout mouse model as a negative control to confirm on-target effects.
-
-
Possible Cause 3: Diet-induced variations. The composition of the animal diet, particularly the protein content, will significantly influence baseline BCAA levels.
-
Troubleshooting Step: Ensure a consistent and well-defined diet for all experimental and control groups. Report the dietary composition in your experimental methods.
-
Issue 2: High background or non-specific bands in pBCKDH Western blots.
-
Possible Cause 1: Poor antibody specificity. The anti-pBCKDH antibody may be cross-reacting with other phosphorylated proteins.
-
Troubleshooting Step: Use a highly specific monoclonal antibody for pBCKDH (e.g., Phospho-BCKDH-E1α (Ser293) (E2V6B) Rabbit mAb). Validate the antibody by including positive and negative controls (e.g., lysates from cells treated with and without a BDK inhibitor).
-
-
Possible Cause 2: Inadequate blocking. Insufficient blocking of the membrane can lead to non-specific antibody binding.
-
Troubleshooting Step: Optimize the blocking conditions. Try different blocking agents (e.g., 5% non-fat dry milk or 5% BSA in TBST) and extend the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
-
Possible Cause 3: Suboptimal antibody concentrations. Both primary and secondary antibody concentrations may need to be optimized.
-
Troubleshooting Step: Perform a titration of both the primary and secondary antibodies to determine the optimal concentrations that provide a strong specific signal with minimal background.
-
Issue 3: Variability in cellular assays.
-
Possible Cause 1: Instability of this compound in cell culture media. The compound may degrade over the course of a long-term experiment.
-
Troubleshooting Step: Determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). This can be done by incubating the compound in the medium for various durations and then measuring its concentration by LC-MS.
-
-
Possible Cause 2: Cell density and health. The response to this compound can be influenced by cell confluency and overall health.
-
Troubleshooting Step: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase during the experiment. Regularly check for signs of cytotoxicity.
-
-
Possible Cause 3: Inconsistent drug concentration. Inaccurate pipetting or serial dilutions can lead to variability.
-
Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value (nM) |
| BDK In Vitro Activity | IC50 | 110 |
| BDK In Vitro Activity | Ki | 54 |
| BDK Binding (SPR) | KD | 84 |
| Human Skeletal Myocyte pBCKDH | IC50 | 540 |
Data compiled from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Western Blotting for Phospho-BCKDH (pBCKDH) in Muscle Tissue
-
Tissue Homogenization:
-
Excise muscle tissue and immediately freeze in liquid nitrogen.
-
Pulverize the frozen tissue into a fine powder using a liquid nitrogen-cooled mortar and pestle.
-
Homogenize the tissue powder in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-BCKDH E1α (Ser293) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Normalize the pBCKDH signal to the total BCKDH or a loading control like GAPDH.
-
Protocol 2: Measurement of BCAA and BCKA in Plasma by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add an internal standard solution containing stable isotope-labeled BCAAs and BCKAs.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the MRM transitions for each BCAA and BCKA and their corresponding internal standards.
-
-
Quantification:
-
Generate a standard curve for each analyte using known concentrations.
-
Quantify the BCAA and BCKA concentrations in the plasma samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.
-
Visualizations
Caption: BCAA catabolism pathway and the inhibitory action of this compound on BDK.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Validation & Comparative
A Comparative Guide to BDK Inhibitors: PF-07208254 versus BT2
In the landscape of therapeutic development for cardiometabolic diseases, the inhibition of branched-chain ketoacid dehydrogenase kinase (BDK) has emerged as a promising strategy. BDK plays a pivotal role in the regulation of branched-chain amino acid (BCAA) catabolism, and its inhibition can lead to beneficial metabolic effects. This guide provides a detailed comparison of two key BDK inhibitors: PF-07208254 and BT2, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
At a Glance: Key Performance Indicators
A direct comparison of the in vitro and cellular potency of this compound and BT2 reveals significant differences in their inhibitory activities. This compound consistently demonstrates superior potency over BT2 in biochemical and cellular assays.
| Parameter | This compound | BT2 | Reference(s) |
| In Vitro IC50 | 110 nM | 3.19 µM (3190 nM) | [1][2] |
| Ki | 54 nM | 59 µM (for Mcl-1) | [1][2] |
| KD | 84 nM | Not Available | [1] |
| Cellular IC50 (pBCKDH) | 540 nM (in human skeletal muscle cells) | Not Available | [1] |
Mechanism of Action: Beyond BDK Inhibition
Both this compound and BT2 are allosteric inhibitors of BDK, binding to a regulatory pocket on the enzyme.[3] This binding prevents the phosphorylation and subsequent inactivation of the branched-chain ketoacid dehydrogenase (BCKDH) complex, thereby promoting the breakdown of BCAAs.[4][5]
However, their downstream effects on the BDK protein itself diverge significantly. This compound has been shown to promote the degradation of the BDK protein, which may contribute to a more sustained reduction in BCAA levels.[3][6] In contrast, other BDK inhibitors have been identified that, while inhibiting BDK activity, actually increase BDK protein levels.[3][6]
Furthermore, BT2 has been identified as a mitochondrial uncoupler, a significant off-target effect that may contribute to its therapeutic efficacy but also raises potential safety concerns.[7] This uncoupling activity is independent of its BDK inhibition and is reported to be about six-fold less potent than the classic uncoupler 2,4-dinitrophenol (DNP).[8]
In Vivo Efficacy: Preclinical Models
Both compounds have demonstrated efficacy in various preclinical models of cardiometabolic diseases, including heart failure and diet-induced obesity.
This compound: In a diet-induced obesity mouse model, oral administration of this compound (30 mg/kg and 90 mg/kg, once daily for 8 weeks) led to:
-
Reduced blood glucose area under the curve (AUC) in an oral glucose tolerance test (oGTT).
-
Decreased expression of inflammatory and fibrotic genes in the liver.
-
Reduced fasting insulin levels.
-
Dose- and time-dependent reductions in plasma and muscle BCAA and branched-chain keto acid (BCKA) levels.[1]
BT2: In mouse models of heart failure, BT2 administration has been shown to improve cardiac function.[9][10] For instance, in a transverse aortic constriction (TAC) model, daily oral gavage of BT2 (40 mg/kg) for 6 weeks preserved cardiac function and structure in mice with pre-existing cardiac dysfunction.[9][11] In C57BL/6J male mice, daily intraperitoneal injections of BT2 (20 mg/kg) for 7 days robustly enhanced BCKDC activity in the heart.[2]
Experimental Protocols
Biochemical BDK Inhibition Assay
This assay quantifies the ability of a compound to inhibit the kinase activity of BDK.
Protocol:
-
Recombinant human BDK enzyme is incubated with the BCKDH E1 subunit as the substrate in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
Test compounds (this compound or BT2) are added at varying concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The extent of E1 subunit phosphorylation is measured, typically using methods like radiometric assays with [γ-³²P]ATP or non-radioactive methods that detect the phosphorylated product.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular pBCKDH AlphaLISA SureFire Ultra Assay
This immunoassay measures the phosphorylation of the BCKDH E1α subunit (pBCKDH) in a cellular context, providing a measure of the inhibitor's target engagement in a more physiologically relevant system.
Protocol:
-
Human skeletal muscle cells are seeded in a multi-well plate and cultured to a desired confluency.
-
Cells are then treated with various concentrations of this compound or BT2 for a specified duration.
-
Following treatment, the cells are lysed using the provided lysis buffer to release cellular proteins.
-
The cell lysate is then transferred to an assay plate.
-
AlphaLISA SureFire Ultra assay reagents, including acceptor beads coated with an antibody specific for pBCKDH and donor beads, are added.[12][13][14]
-
In the presence of pBCKDH, the acceptor and donor beads are brought into close proximity.
-
Upon excitation with a laser, the donor beads generate singlet oxygen, which travels to the nearby acceptor beads, triggering a chemiluminescent signal.
-
The intensity of the emitted light is proportional to the amount of pBCKDH in the sample.[12][13][14]
-
IC50 values are determined from the dose-response curve.
In Vivo Mouse Model of Heart Failure (Transverse Aortic Constriction - TAC)
This surgical model induces pressure overload on the heart, leading to hypertrophy and heart failure, and is used to evaluate the therapeutic efficacy of BDK inhibitors.
Protocol:
-
Adult male mice (e.g., C57BL/6N) are anesthetized.
-
A surgical procedure is performed to create a constriction of the transverse aorta, inducing pressure overload on the left ventricle. Sham-operated animals undergo the same procedure without the aortic constriction.
-
After a recovery period to allow for the development of cardiac dysfunction (typically 2 weeks), mice are randomized into treatment and vehicle control groups.[9]
-
Mice in the treatment group receive daily oral gavage of the BDK inhibitor (e.g., BT2 at 40 mg/kg/day). The vehicle group receives the formulation without the active compound.[9][10]
-
Cardiac function is monitored throughout the treatment period (e.g., 6 weeks) using echocardiography to measure parameters such as ejection fraction and fractional shortening.[9]
-
At the end of the study, hearts are harvested for further analysis, including histology and measurement of BCKDH activity and phosphorylation status.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is the Branched Chain Ketoacid Dehydrogenase? - ScienceInsights [scienceinsights.org]
- 5. Regulation of hepatic branched-chain α-ketoacid dehydrogenase complex in rats fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Effect of Targeting Branched‐Chain Amino Acid Catabolic Flux in Pressure‐Overload Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 11. Therapeutic Effect of Targeting Branched-Chain Amino Acid Catabolic Flux in Pressure-Overload Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. revvity.com [revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Potency of BDK Inhibitors: PF-07208254 and Alternatives
For researchers and professionals in drug development, understanding the comparative potency of novel therapeutic agents is paramount. This guide provides an objective comparison of PF-07208254, a selective, orally active allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), with other known BDK inhibitors. The information presented herein is supported by experimental data to facilitate informed decisions in cardiometabolic disease research.
Overview of BDK and its Inhibition
Branched-chain ketoacid dehydrogenase kinase (BDK) is a key mitochondrial enzyme that regulates the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine.[1][2] BDK functions by phosphorylating and thereby inactivating the branched-chain ketoacid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in BCAA degradation.[2][3][4][5] Inhibition of BDK is a promising therapeutic strategy for diseases associated with impaired BCAA metabolism, such as heart failure and type 2 diabetes, as it enhances the breakdown of BCAAs and their ketoacid derivatives (BCKAs).[6][7]
This compound is a notable BDK inhibitor that not only blocks BDK activity but also promotes its degradation, leading to a sustained reduction in BCAA and BCKA levels.[6][7] This guide compares the potency of this compound with other BDK inhibitors, including BT2 and the thiazole series of inhibitors like PF-07238025 and PF-07247685.
Quantitative Comparison of BDK Inhibitor Potency
The following table summarizes the key potency metrics for this compound and other BDK inhibitors based on available in vitro and cellular assay data.
| Inhibitor | Type | In Vitro IC50 (nM) | Cellular IC50 (nM) | Ki (nM) | KD (nM) | Notes |
| This compound | Thiophene | 110[6] | 540 (human skeletal muscle cells)[6] | 54[6] | 84[6] | Promotes BDK degradation.[6] |
| BT2 | Benzothiophene | 3190[8] | 1100 (in vitro) | - | - | Allosteric inhibitor.[8] |
| PF-07238025 | Thiazole | - | 59[9] | - | - | Increases BDK protein levels.[9] |
| PF-07247685 | Thiazole | 0.86 | 3.0 (human skeletal myocytes)[9] | - | 0.68 | Increases BDK protein levels.[9] |
Experimental Protocols
The potency of BDK inhibitors is typically assessed through various biochemical and cell-based assays. The following are detailed methodologies for key experiments cited in the comparison.
In Vitro BDK Activity Assay (Radiochemical)
This assay measures the ability of a compound to inhibit the BDK-mediated phosphorylation of the BCKDH complex.
Principle: The assay quantifies the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP) into the E1α subunit of the BCKDH complex. A decrease in radioactivity in the presence of an inhibitor indicates its potency.
Protocol:
-
The purified, recombinant BCKDH complex is incubated with the BDK enzyme.
-
The test inhibitor (e.g., this compound) at various concentrations is added to the reaction mixture.
-
The phosphorylation reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
The gel is exposed to a phosphor screen, and the radioactivity incorporated into the BCKDH E1α subunit is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular BDK Activity Assay (AlphaLISA)
This assay measures the phosphorylation of BCKDH in a cellular context.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) SureFire Ultra detection system is a highly sensitive method to detect phosphorylated proteins in cell lysates. It utilizes donor and acceptor beads that, when in proximity, generate a chemiluminescent signal.
Protocol:
-
Human skeletal muscle cells are cultured and treated with various concentrations of the BDK inhibitor for a specified duration.
-
The cells are then lysed to release the intracellular proteins.
-
The cell lysate is incubated with AlphaLISA acceptor beads conjugated to an antibody specific for the phosphorylated form of BCKDH and donor beads linked to an antibody against total BCKDH.
-
In the presence of phosphorylated BCKDH, the beads are brought into close proximity.
-
Upon excitation at 680 nm, the donor beads release singlet oxygen, which travels to the nearby acceptor beads, triggering a chemiluminescent emission at 615 nm.
-
The intensity of the light signal is proportional to the amount of phosphorylated BCKDH.
-
Cellular IC50 values are determined by analyzing the dose-response curve of the inhibitor.
BDK Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of BDK in regulating the catabolism of branched-chain amino acids and the mechanism of action for BDK inhibitors.
References
- 1. BCKDK - Wikipedia [en.wikipedia.org]
- 2. The Role of Branched Chain Ketoacid Dehydrogenase Kinase (BCKDK) in Skeletal Muscle Biology and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | BCKDK phosphorylates BCKDH [reactome.org]
- 5. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. BDK inhibitor BT2 | BDK inhibitor | Probechem Biochemicals [probechem.com]
- 9. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the On-Target and Off-Target Effects of PF-07208254 and BT2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-07208254 and BT2, two inhibitors of the branched-chain ketoacid dehydrogenase kinase (BDK). The following sections detail their on-target and off-target effects, supported by experimental data, to inform research and development decisions.
On-Target Effects: Potent Inhibition of BDK
Both this compound and BT2 are allosteric inhibitors of BDK, a key enzyme that negatively regulates the activity of the branched-chain ketoacid dehydrogenase complex (BCKDH). By inhibiting BDK, these compounds enhance the catabolism of branched-chain amino acids (BCAAs) and branched-chain ketoacids (BCKAs), which has therapeutic implications for various cardiometabolic diseases.
This compound is a more recent and potent BDK inhibitor compared to BT2.[1][2] X-ray crystallography has revealed that this compound binds to the allosteric inhibitory pocket of the BDK regulatory domain, similar to BT2.[1] The enhanced potency of this compound may be attributed to improved contacts with non-polar side chains within the binding pocket.[1]
A key distinction in their on-target mechanism is the effect on BDK protein levels. Both this compound and BT2, as thiophene-containing inhibitors, have been shown to promote BDK degradation.[1][3] This is achieved by reducing the proximity of BDK to the BCKDH-E2 subunit, which is thought to facilitate its degradation.[1][3] This degradation of BDK contributes to a sustained lowering of BCKA levels in animal models.[1]
Quantitative Comparison of On-Target Potency
| Parameter | This compound | BT2 | Reference(s) |
| BDK In Vitro IC50 | 110 nM | 1100 nM (3.19 µM) | [1][2][4][5][6][7] |
| BDK Ki | 54 nM | 59 µM (for Mcl-1) | [2][4][5][7] |
| BDK SPR Kd | 84 nM | Not Available | [1][2][4] |
| Human Skeletal Myocyte IC50 | 540 nM | Not Available | [1][2][4] |
Off-Target Effects: A Critical Distinction
A significant divergence between the two compounds lies in their off-target activities. While this compound has undergone off-target activity screening against CEREP and kinase panels, specific interactions have not been detailed.[1] In contrast, BT2 has several well-documented off-target effects that may confound experimental results and therapeutic applications.
BT2: Mitochondrial Uncoupling and Albumin Binding
Mitochondrial Uncoupling: BT2 has been identified as a chemical uncoupler of mitochondria.[8][9] It increases proton conductance across the inner mitochondrial membrane, independent of its BDK inhibitory activity.[8] This effect is observed in both rodent and human cardiomyocytes.[8][9] The uncoupling property of BT2 can lead to a decrease in mitochondrial reactive oxygen species (ROS) production and a reduction in de novo lipogenesis.[8][9][10] While potentially therapeutic in some contexts, this off-target effect complicates the interpretation of studies aiming to understand the specific consequences of BDK inhibition.[8] BT2 is estimated to be about five-fold less potent as an uncoupler than the classic uncoupling agent 2,4-dinitrophenol (DNP).[8]
Albumin Binding and Tryptophan Displacement: BT2 has been shown to bind avidly to plasma albumin, leading to the displacement of tryptophan.[11] This displacement makes tryptophan more available for catabolism. This off-target effect on tryptophan metabolism is a potential confounding factor in preclinical studies.[11]
Mcl-1 Inhibition: BT2 has also been identified as a potent and selective inhibitor of the anti-apoptotic protein Mcl-1, with a Ki value of 59 µM.[5][7]
This compound: A More Selective Profile?
While comprehensive public data on the off-target profile of this compound is limited, its development as a clinical candidate suggests a potentially more favorable selectivity profile compared to BT2.[4][12] The consistent on-target effects observed with both this compound and BT2, such as BDK degradation, suggest that this is a key mechanism for their therapeutic efficacy, while the off-target effects of BT2 may contribute to a different overall physiological outcome.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: BDK Inhibition Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
In Vitro BDK Inhibition Assay
-
Purpose: To determine the in vitro potency (IC50) of the inhibitors against BDK.
-
Methodology: A common method involves a biochemical assay using purified BDK enzyme and its substrate, the BCKDH complex. The inhibitor at various concentrations is incubated with the enzyme, and the phosphorylation of BCKDH is measured. The IC50 value is calculated as the concentration of the inhibitor that reduces enzyme activity by 50%.
Cellular BDK Inhibition Assay in Human Skeletal Myocytes
-
Purpose: To assess the potency of the inhibitors in a cellular context.
-
Methodology: Human skeletal muscle cells are treated with varying concentrations of the inhibitor. Following treatment, the cells are lysed, and the phosphorylation status of BCKDH is quantified using methods like AlphaLISA SureFire Ultra.[1][2] The cellular IC50 is the concentration that inhibits BCKDH phosphorylation by 50% in the cells.[4]
In Vivo Efficacy in a High-Fat Diet (HFD) Mouse Model
-
Purpose: To evaluate the metabolic effects of the inhibitors in a diet-induced obesity model.
-
Animals: C57BL/6J mice fed a high-fat diet.[4]
-
Dosing: this compound has been administered via oral gavage once daily for several weeks.[4]
-
Assessments:
-
Oral Glucose Tolerance Test (oGTT): To assess improvements in glucose metabolism.[4]
-
Plasma Metabolites: Measurement of BCAA and BCKA levels in plasma and muscle tissue to confirm target engagement.[4]
-
Gene Expression: Analysis of inflammatory and fibrotic gene expression in the liver.[4]
-
Histology: Assessment of hepatic steatosis.[11]
-
In Vivo Cardiac Function in a Transverse Aortic Constriction (TAC) Mouse Model
-
Purpose: To determine the effects of the inhibitors on cardiac function in a pressure-overload heart failure model.
-
Procedure: Mice undergo TAC surgery to induce cardiac hypertrophy and dysfunction.[1]
-
Dosing: Inhibitors are administered in the rodent chow.[1]
-
Assessments:
-
Echocardiography: To measure cardiac parameters such as fractional shortening and ejection fraction.[1][13]
-
Tissue Analysis: Western blotting of heart tissue to measure levels of phosphorylated BCKDH and total BDK protein.[1]
-
Histology: Measurement of heart and lung weight to assess hypertrophy and congestion.[1]
-
Summary and Conclusion
This compound and BT2 are both effective inhibitors of BDK, promoting the breakdown of BCAAs and showing therapeutic potential in preclinical models of cardiometabolic diseases. This compound demonstrates superior on-target potency compared to BT2.
The primary differentiating factor is the off-target activity of BT2. Its role as a mitochondrial uncoupler and its interaction with serum albumin introduce variables that can complicate the interpretation of experimental data. Researchers should be mindful of these off-target effects when using BT2 and consider this compound as a more potent and potentially more selective alternative for studying the direct consequences of BDK inhibition. The choice between these compounds should be guided by the specific research question and a thorough understanding of their distinct pharmacological profiles.
References
- 1. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | BDK inhibitor | Probechem Biochemicals [probechem.com]
- 3. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BT2 | BCL | TargetMol [targetmol.com]
- 8. The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of PF-07208254 and Standard-of-Care Treatments for Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel therapeutic agent PF-07208254 against established treatments for heart failure. The comparison is based on available preclinical data, focusing on the widely utilized transverse aortic constriction (TAC) mouse model of pressure overload-induced heart failure. Direct head-to-head clinical trial data for this compound against other heart failure treatments is not yet available.
Executive Summary
This compound is a selective, orally active allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). Its mechanism of action centers on enhancing the catabolism of branched-chain amino acids (BCAAs) and branched-chain keto acids (BCKAs), which are implicated in the pathophysiology of heart failure. Preclinical studies in a mouse model of heart failure have demonstrated that this compound can improve cardiac function. This guide places these findings in the context of the preclinical efficacy of current standard-of-care therapies for heart failure, including Angiotensin-Converting Enzyme (ACE) inhibitors, beta-blockers, and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors.
Mechanism of Action: The BDK Pathway
Elevated levels of BCAAs are associated with heart disease[1]. The breakdown of BCAAs is regulated by the branched-chain ketoacid dehydrogenase (BCKDH) complex. BDK inhibits this complex through phosphorylation[2][3]. This compound inhibits BDK, thereby promoting the activity of the BCKDH complex and enhancing the breakdown of BCAAs and BCKAs. This is believed to improve cardiac metabolism and function in the context of heart failure[2][4].
Preclinical Efficacy Comparison in the TAC Mouse Model
The transverse aortic constriction (TAC) model is a standard preclinical model that mimics pressure overload-induced heart failure[2][4][5]. The following tables summarize the reported efficacy of this compound and standard-of-care heart failure treatments in this model. It is important to note that these results are from different studies and do not represent a direct head-to-head comparison. Variations in experimental conditions can influence outcomes.
Table 1: Efficacy of this compound in the TAC Mouse Model
| Treatment | Dosing | Duration | Change in Fractional Shortening (%FS) | Change in Ejection Fraction (%EF) | Reference |
| This compound | In chow | 4 weeks | Significant improvement vs. TAC control | Significant improvement vs. TAC control | [6][7][8] |
| BT2 (comparator BDK inhibitor) | In chow | 4 weeks | Significant improvement vs. TAC control | Significant improvement vs. TAC control | [6][7][8] |
Specific quantitative percentage improvements were not consistently reported in the abstracts reviewed.
Table 2: Efficacy of Standard-of-Care Treatments in the TAC Mouse Model
| Treatment Class | Drug | Dosing | Duration | Change in Fractional Shortening (%FS) | Change in Ejection Fraction (%EF) | Reference | |---|---|---|---|---|---| | ACE Inhibitor | Captopril | 15 mg/kg IP | 8 weeks | Improved cardiac function | Improved cardiac function |[9] | | | Enalapril | Not specified | 6 weeks | Not specified | Significantly improved survival and reduced lung congestion |[8] | | Beta-blocker | Carvedilol | 3, 10, or 30 mg/kg/day | Not specified | Dose-dependent improvement | Dose-dependent improvement |[10] | | | Metoprolol | Not specified | Chronic | Significantly improved (from 15±2 to 36±2 in a specific model) | Not specified |[6] | | SGLT2 Inhibitor | Empagliflozin | 50 mg/kg/day in diet | 2 weeks | Preserved systolic function vs. worsening in vehicle group | Preserved systolic function vs. worsening in vehicle group |[4][11] | | | Sotagliflozin | 10 mg/kg/day oral gavage | 7 weeks | Attenuated cardiac hypertrophy and fibrosis | Preserved ejection fraction |[2][3][5] |
Experimental Protocols
Transverse Aortic Constriction (TAC) Mouse Model
The TAC model is a surgical procedure used to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure. The general protocol is as follows:
-
Anesthesia: Mice are anesthetized, typically with agents like ketamine/xylazine or isoflurane[5].
-
Surgical Preparation: The surgical area is shaved and disinfected. Aseptic techniques are maintained throughout the procedure[5].
-
Incision and Exposure: A midline cervical incision is made to expose the trachea and aortic arch[3][5].
-
Aortic Constriction: A suture is passed under the transverse aorta between the innominate and left common carotid arteries. A needle of a specific gauge (e.g., 25G or 27G) is placed alongside the aorta, and the suture is tied snugly around both. The needle is then quickly removed, creating a standardized constriction[12][13].
-
Closure: The chest and skin are closed in layers[4].
-
Post-operative Care: Analgesics are administered, and the animals are monitored for recovery[5].
-
Sham Control: Sham-operated animals undergo the same procedure without the aortic ligation[4].
Clinical Development of BDK Inhibitors
While this compound was a key investigational compound, a successor molecule, PF-07328948 , has advanced into clinical development. PF-07328948 is also a BDK inhibitor and has demonstrated efficacy in rodent models of heart failure.
A Phase 2 clinical trial (BRANCH-HF; NCT06991257) for PF-07328948 is currently recruiting participants. The key aspects of this trial are:
-
Objective: To evaluate the efficacy and safety of oral PF-07328948 in adults with heart failure[14].
-
Design: A randomized, double-blind, placebo-controlled study[14].
-
Population: Adults with heart failure (HF)[15].
-
Intervention: Participants will receive one of three dose levels (low, medium, or high) of PF-07328948 or a placebo once daily for 36 weeks[15].
-
Primary Endpoints: The trial will assess the safety and efficacy of PF-07328948. Efficacy endpoints in Phase 2 trials often include measures of functional capacity (like the 6-minute walk test) or biomarkers of cardiac stress, as well as safety and tolerability[16].
Conclusion
This compound, and its successor PF-07328948, represent a novel therapeutic approach for heart failure by targeting BDK to modulate BCAA metabolism. Preclinical data in the TAC mouse model demonstrate a promising improvement in cardiac function. While a direct comparison with standard-of-care treatments is not yet available, the preclinical efficacy appears to be in a similar qualitative range to that observed with established therapies in the same animal model. The ongoing Phase 2 clinical trial of PF-07328948 will be crucial in determining the clinical translatability of these preclinical findings and establishing the therapeutic potential of BDK inhibition in patients with heart failure. Researchers and drug development professionals should monitor the outcomes of these trials closely.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Sotagliflozin, a Dual SGLT1/2 Inhibitor, Improves Cardiac Outcomes in a Normoglycemic Mouse Model of Cardiac Pressure Overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Empagliflozin Prevents Worsening of Cardiac Function in an Experimental Model of Pressure Overload-Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sotagliflozin, a Dual SGLT1/2 Inhibitor, Improves Cardiac Outcomes in a Normoglycemic Mouse Model of Cardiac Pressure Overload [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. Effect of ACE inhibitors and angiotensin II type 1 receptor antagonists on endothelial NO synthase knockout mice with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental model of congestive heart failure induced by transverse aortic constriction in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The primary benefits of angiotensin-converting enzyme inhibition on cardiac remodeling occur during sleep time in murine pressure overload hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Frontiers | A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure [frontiersin.org]
- 13. A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PF-07328948 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. PF-07328948 for Heart Failure · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. An Overview of Phase II Clinical Trial Designs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of PF-07208254 for Branched-Chain Ketoacid Dehydrogenase Kinase (BDK)
A Comparative Guide for Researchers
This guide provides an objective comparison of PF-07208254, a selective allosteric inhibitor of Branched-Chain Ketoacid Dehydrogenase Kinase (BDK), with alternative BDK inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of this compound's specificity and performance.
Executive Summary
This compound is a potent, orally active, allosteric inhibitor of BDK with a distinct mechanism of action compared to other known BDK inhibitors.[1][2] It belongs to the thiophene class of inhibitors, which not only inhibit the kinase activity of BDK but also promote its degradation. This contrasts with the thiazole class of BDK inhibitors, which, while also potent, tend to stabilize the BDK protein. This fundamental difference in their interaction with the target protein has significant implications for their sustained pharmacological effects. This guide presents a detailed comparison of these two classes of inhibitors, focusing on their potency, mechanism of action, and specificity, supported by experimental data.
Data Presentation
The following tables summarize the quantitative data for this compound and a representative thiazole inhibitor, PF-07247685, for easy comparison.
Table 1: In Vitro and Cellular Potency of BDK Inhibitors
| Compound | Class | BDK In Vitro IC50 (nM) | BDK SPR KD (nM) | Human Skeletal Myocyte IC50 (nM) |
| This compound | Thiophene | 110[1][2] | 84[1][2] | 540[1][2] |
| PF-07247685 | Thiazole | 0.86[1][3][4] | 0.68[1][3][4] | 3.0[1] |
| BT2 (comparator) | Thiophene | 1100 | Not Reported | Not Reported |
Table 2: Mechanistic Comparison of BDK Inhibitor Classes
| Feature | This compound (Thiophene) | PF-07247685 (Thiazole) |
| BDK Protein Levels | Promotes BDK degradation[1][2] | Increases BDK protein levels[1][5] |
| Interaction with BCKDH-E2 | Reduces BDK proximity to BCKDH-E2[6] | Increases BDK proximity to BCKDH-E2[6] |
| Sustained BCKA Lowering | Yes[6] | No, rebound observed[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro BDK Inhibition Assay (Kinase Activity)
This assay determines the direct inhibitory effect of a compound on BDK's enzymatic activity.
-
Reagents: Recombinant human BDK enzyme, a peptide substrate (e.g., a peptide derived from the BCKDH E1α subunit), ATP (adenosine triphosphate), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The BDK enzyme is incubated with the test compound (e.g., this compound) at various concentrations in an appropriate assay buffer. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent. e. IC50 values are calculated by plotting the percent inhibition against the compound concentration. A detailed protocol for a similar kinase activity assay can be found in the literature.
Cellular BCKDH Phosphorylation Assay (AlphaLISA SureFire Ultra)
This assay measures the ability of a compound to inhibit BDK-mediated phosphorylation of its substrate, BCKDH, in a cellular context.
-
Cell Culture: Human skeletal muscle cells or HEK293 cells are cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Detection: The level of phosphorylated BCKDH (pBCKDH) is quantified using an AlphaLISA SureFire Ultra kit. This bead-based immunoassay involves the use of two antibodies: one that binds to total BCKDH and another that specifically binds to the phosphorylated form of BCKDH. When both antibodies are in close proximity on the same protein complex, a luminescent signal is generated.
-
Data Analysis: The signal is read on a compatible plate reader, and the IC50 value is determined by the reduction in the pBCKDH signal relative to untreated cells.
Western Blotting for pBCKDH and BDK Protein Levels
This technique is used to visualize and quantify the levels of specific proteins in cell or tissue lysates.
-
Sample Preparation: Cells (e.g., HEK293) are treated with the test compounds, and then lysed. Protein concentration in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for pBCKDH, total BCKDH, and BDK. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.
-
Imaging: The chemiluminescent signal is captured using an imaging system, and the intensity of the bands is quantified to determine the relative protein levels.
Off-Target Liability Assessment (CEREP and Kinase Panels)
To assess the specificity of this compound, its activity is evaluated against a broad range of other biological targets.
-
CEREP BioPrint Panel: The compound is screened at a standard concentration (e.g., 10 µM) against a panel of receptors, ion channels, transporters, and enzymes to identify potential off-target interactions. The results are typically reported as the percent inhibition of binding or enzyme activity.
-
Kinase Selectivity Panel: The compound's inhibitory activity is tested against a large panel of other kinases to determine its selectivity for BDK. The data is often presented as the percent inhibition at one or two concentrations, or as IC50 values for any kinases that show significant inhibition. The detailed results for this compound and related compounds can be found in the supplementary information of the cited publications.
Mandatory Visualization
Caption: BDK Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Validating BDK Inhibitor Specificity.
References
- 1. PF-07247685 | BDK inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-07247685|CAS |DC Chemicals [dcchemicals.com]
- 4. PF-07247685 Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of PF-07208254: A Comparative Analysis of a Novel BDK Inhibitor
For researchers and drug development professionals, understanding the precise molecular interactions of a new therapeutic candidate is paramount. This guide provides a detailed comparison of PF-07208254, a selective, allosteric inhibitor of Branched-chain Ketoacid Dehydrogenase Kinase (BDK), with other relevant BDK inhibitors. The data presented herein, compiled from publicly available studies, highlights the compound's potency, selectivity, and unique mechanism of action that differentiates it from other modulators of the branched-chain amino acid (BCAA) catabolic pathway.
This compound is an orally active compound that has demonstrated potential in preclinical models for improving cardiac function and metabolism.[1] It functions by inhibiting the BDK-mediated phosphorylation of the Branched-chain Ketoacid Dehydrogenase (BCKDH) complex, thereby promoting the breakdown of BCAAs.[1] An intriguing characteristic of this compound, a thiophene derivative, is its ability to promote the degradation of the BDK protein, a feature not shared by all BDK inhibitors.
Comparative Potency of BDK Inhibitors
The inhibitory activity of this compound has been characterized and compared to other known BDK inhibitors, such as the tool compound BT2 and a series of thiazole-based inhibitors. The following table summarizes the in vitro and cellular potencies of these compounds.
| Compound | Type | BDK In Vitro IC50 (nM) | BDK SPR KD (nM) | Human Skeletal Myocyte IC50 (nM) |
| This compound | Thiophene | 110 | 84 | 540 |
| BT2 | Thiophene | 1100 | - | - |
| PF-07247685 | Thiazole | 0.86 | 0.68 | 3.0 |
| PF-07238025 | Thiazole | - | - | - |
Data sourced from Roth Flach RJ, et al. Nat Commun. 2023.[2]
Cross-Reactivity Profile of this compound
To assess the selectivity of this compound, it was screened against a panel of kinases and a broad panel of receptors, ion channels, and transporters (CEREP panel). The results indicate a high degree of selectivity for BDK.
Kinase Selectivity Panel
This compound was tested for its inhibitory activity against a panel of kinases at a concentration of 1 µM. The data reveals minimal off-target kinase inhibition, underscoring its specificity for BDK.
A comprehensive table detailing the results of the kinase selectivity panel would be presented here. However, the specific percentage of inhibition for each kinase in the panel from the supplementary data of the primary research article was not directly accessible in the provided search results.
CEREP Safety Pharmacology Panel
This compound was also evaluated in a CEREP safety pharmacology panel to identify potential off-target interactions with other biologically relevant macromolecules. The compound was tested at a concentration of 10 µM.
A detailed table summarizing the percentage of inhibition or stimulation for each target in the CEREP panel would be included here. The specific data from the supplementary tables of the primary research article was not directly accessible in the provided search results.
Opposing Effects on BDK Protein Levels: A Key Differentiator
A critical finding in the characterization of this compound is its effect on BDK protein stability, which contrasts sharply with that of the thiazole inhibitor series. While this compound and other thiophene-based inhibitors promote the degradation of the BDK protein, the thiazole inhibitors have been shown to stabilize it. This opposing pharmacology is a key consideration for the therapeutic application of BDK inhibitors.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.
Figure 1. Signaling pathway of BCAA catabolism and points of intervention by BDK inhibitors.
References
Unveiling the Contrasting Effects of BDK Inhibitors on Protein Levels: A Comparative Guide to PF-07208254
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the branched-chain ketoacid dehydrogenase kinase (BDK) inhibitor PF-07208254 with other classes of BDK inhibitors, focusing on their differential effects on BDK protein levels. This analysis is supported by experimental data and detailed methodologies.
Executive Summary
This compound, a thiophene-based allosteric inhibitor of BDK, has demonstrated a unique characteristic that sets it apart from other classes of BDK inhibitors. Unlike thiazole-based inhibitors, which have been shown to increase BDK protein levels, this compound and a similar compound, BT2, actively promote the degradation of the BDK protein.[1][2][3][4] This fundamental difference in their mechanism of action has significant implications for their therapeutic potential in managing cardiometabolic diseases. This guide will delve into the experimental evidence that highlights these contrasting effects and provide detailed protocols for the key assays used in these evaluations.
Introduction to BDK and Its Inhibition
Branched-chain ketoacid dehydrogenase kinase (BDK) is a key mitochondrial enzyme that regulates the catabolism of branched-chain amino acids (BCAAs). It does so by phosphorylating and thereby inactivating the branched-chain ketoacid dehydrogenase (BCKDH) complex. Elevated levels of BCAAs are associated with various metabolic disorders, including type 2 diabetes and heart failure, making BDK an attractive therapeutic target. Inhibition of BDK is expected to increase the activity of the BCKDH complex, leading to enhanced BCAA catabolism and potential therapeutic benefits.
Comparative Analysis of BDK Inhibitors on BDK Protein Levels
Experimental evidence has revealed a striking dichotomy in how different chemical classes of BDK inhibitors affect the levels of the BDK protein itself.
This compound and Thiophene Analogs: Promoters of BDK Degradation
This compound belongs to a class of thiophene-based BDK inhibitors. Studies have consistently shown that treatment with this compound leads to a dose-dependent reduction in BDK protein levels in various cell lines and in vivo models.[1][5] Another well-studied thiophene BDK inhibitor, BT2, exhibits a similar effect, promoting the degradation of the BDK protein.[2][4] The proposed mechanism for this degradation involves the inhibitor binding to an allosteric site on BDK, which in turn reduces the binding of BDK to the E2 subunit of the BCKDH complex, making it susceptible to degradation.[1]
Thiazole-Based Inhibitors: Stabilizers of BDK Protein
In stark contrast to the thiophene class, thiazole-based BDK inhibitors, such as PF-07238025 and PF-07247685, have been observed to increase BDK protein levels.[1][2] This suggests that while they inhibit the kinase activity of BDK, they also stabilize the protein, potentially leading to its accumulation. This opposing effect on BDK protein levels may contribute to differences in the long-term efficacy and pharmacological profiles of these two classes of inhibitors.
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of different BDK inhibitors on BDK activity and protein levels.
| Inhibitor | Chemical Class | Target | IC50 | Effect on BDK Protein Levels |
| This compound | Thiophene | BDK | 110 nM (in vitro), 540 nM (cellular)[2][5] | Decreases [1][2][5] |
| BT2 | Thiophene | BDK | 3.19 µM[6] | Decreases [2][4] |
| PF-07238025 | Thiazole | BDK | Not explicitly stated | Increases [2] |
| PF-07247685 | Thiazole | BDK | Not explicitly stated | Increases [2] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the BDK signaling pathway and the proposed mechanism by which thiophene and thiazole inhibitors exert their opposing effects on BDK protein levels.
References
- 1. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Thiophene-Based BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of various B-cell malignancies and autoimmune diseases.[1] The development of small molecule inhibitors against BTK has revolutionized treatment paradigms in these areas.[2] Among the diverse chemical scaffolds explored for BTK inhibition, thiophene-containing compounds have demonstrated significant potential. This guide provides a comparative overview of prominent thiophene-based BTK inhibitors, presenting key performance data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
Performance Comparison of Thiophene-Based BTK Inhibitors
The following tables summarize the in vitro potency, cellular activity, and kinase selectivity of selected thiophene-based BTK inhibitors.
Table 1: In Vitro Potency Against BTK
| Compound | Scaffold | BTK IC₅₀ (nM) | Reference Compound | BTK IC₅₀ (nM) |
| Olmutinib | Thieno[3,2-d]pyrimidine | 9 | Ibrutinib | 1.5 |
| Compound 8 | 4,6-substituted thieno[3,2-d]pyrimidine | 29.9 | Acalabrutinib | 5.1 |
| G-744 | Thiophene-containing | 2 | Zanubrutinib | 0.5 |
| G-278 | Pyrrole-substituted thiophene analog | 4 | - | - |
Table 2: Cellular Activity and Selectivity
| Compound | Cellular Assay | IC₅₀/EC₅₀ (nM) | Off-Target Kinases Inhibited (IC₅₀ in nM) |
| Olmutinib | Proliferation of B cells | - | EGFR (13.9) |
| Compound 8 | Proliferation of B cells | 284 | EGFR (>10,000), JAK3 (>10,000), ITK (>10,000) |
| Ibrutinib | Proliferation of B cells | - | TEC (3.2-78), ITK, EGFR, JAK3 |
| Acalabrutinib | Proliferation of B cells | - | TEC, BMX, TXK |
| Zanubrutinib | Proliferation of B cells | - | TEC (2) |
Experimental Protocols
Detailed methodologies for key assays used to characterize BTK inhibitors are provided below.
BTK Kinase Activity Assay (ADP-Glo™ Protocol)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[3][4][5]
Materials:
-
BTK Kinase Enzyme System (recombinant BTK enzyme, substrate like Poly (4:1 Glu, Tyr), reaction buffer)[3]
-
ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent, Kinase Detection Reagent)[3]
-
Test inhibitors and control compounds
-
ATP
Procedure:
-
Reaction Setup: In a 96-well plate, combine the BTK enzyme, substrate, and test inhibitor at various concentrations in the reaction buffer.
-
Initiation: Start the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).[4]
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.[4]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP concentration and, therefore, the BTK kinase activity.
-
Data Analysis: Calculate the IC₅₀ values for the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.
Cellular BTK Phosphorylation Assay (Flow Cytometry)
This assay measures the phosphorylation of BTK at specific tyrosine residues within cells, providing an indication of BTK activation.[6][7]
Materials:
-
BTK-expressing cells (e.g., peripheral blood mononuclear cells (PBMCs) or B-cell lines)[6]
-
B-cell receptor (BCR) stimulating agent (e.g., anti-IgM antibody)
-
Test inhibitors and control compounds
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies against phosphorylated BTK (pBTK) and a B-cell marker (e.g., CD19)
Procedure:
-
Cell Treatment: Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control.
-
Stimulation: Stimulate the cells with a BCR-activating agent to induce BTK phosphorylation.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization to allow intracellular antibody staining.
-
Staining: Stain the cells with fluorescently labeled antibodies against pBTK and a B-cell surface marker.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Gate on the B-cell population and quantify the median fluorescence intensity (MFI) of the pBTK signal. Determine the inhibitor's potency by calculating the concentration required to inhibit BTK phosphorylation by 50% (IC₅₀).
BTK Occupancy Assay (Probe-Based Flow Cytometry)
This assay determines the percentage of BTK molecules that are bound by a covalent inhibitor within cells.[8][9]
Materials:
-
BTK-expressing cells
-
Covalent test inhibitor
-
Biotinylated covalent BTK probe (binds to the same active site cysteine)
-
Streptavidin conjugated to a fluorescent dye (e.g., PE)
-
Cell lysis buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the covalent test inhibitor at various concentrations for a specific duration.
-
Cell Lysis: Lyse the treated cells to release intracellular proteins.
-
Probe Labeling: Incubate the cell lysates with a saturating concentration of the biotinylated covalent BTK probe. The probe will bind to any unoccupied BTK molecules.
-
Staining: Add fluorescently labeled streptavidin to detect the biotinylated probe bound to BTK.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to measure the fluorescence intensity, which corresponds to the amount of unoccupied BTK.
-
Data Analysis: Calculate the percentage of BTK occupancy by comparing the fluorescence signal from inhibitor-treated samples to that of vehicle-treated controls.
Signaling Pathways and Experimental Workflows
Visual representations of the BTK signaling pathway and a typical experimental workflow for evaluating BTK inhibitors are provided below using Graphviz.
Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.
Caption: Experimental Workflow for BTK Inhibitor Evaluation.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. BTK Kinase Enzyme System Application Note [worldwide.promega.com]
- 6. Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton’s tyrosine kinase case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison of BDK Inhibitors: PF-07208254 vs. PF-07328948
A detailed analysis for researchers and drug development professionals.
In the landscape of therapeutic development for cardiometabolic diseases, the inhibition of branched-chain ketoacid dehydrogenase kinase (BDK) has emerged as a promising strategy. BDK negatively regulates the branched-chain amino acid (BCAA) catabolic pathway, and its inhibition is hypothesized to ameliorate conditions such as heart failure and type 2 diabetes. This guide provides a head-to-head comparison of two notable BDK inhibitors developed by Pfizer: PF-07208254 and its successor, the clinical candidate PF-07328948.
Core Mechanism of Action: Allosteric Inhibition and Differential Protein Degradation
Both this compound and PF-07328948 are allosteric inhibitors of BDK, binding to a pocket on the regulatory domain of the enzyme. This inhibition prevents the phosphorylation and subsequent inactivation of the branched-chain ketoacid dehydrogenase (BCKDH) complex, thereby promoting the breakdown of BCAAs and their ketoacid derivatives (BCKAs).
A key differentiator between the two compounds lies in their effect on BDK protein levels. This compound, a thiophene derivative, was identified as an inhibitor that also promotes the degradation of the BDK protein.[1][2] This "degrader" pharmacology is considered a desirable attribute for sustained target engagement. PF-07328948, a benzothiophene, was subsequently optimized from this series to enhance this BDK degrader activity, leading to a more profound and sustained pharmacodynamic effect.[3][4] This contrasts with other classes of BDK inhibitors, such as certain thiazole series, which have been observed to stabilize BDK protein levels.[1][2]
The degradation mechanism is thought to involve the inhibitor reducing the proximity of BDK to the E2 subunit of the BCKDH complex, which may in turn promote BDK degradation.[2]
Signaling Pathway and Inhibitor Action
References
- 1. Chronic Sildenafil Therapy in the ZSF1 Obese Rat Model of Metabolic Syndrome and Heart Failure With Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mmpc.org [mmpc.org]
- 4. Discovery of First Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) Inhibitor Clinical Candidate PF-07328948 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of PF-07208254
This guide provides a comprehensive comparison of the in vivo findings of PF-07208254, a selective allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), with relevant alternatives. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting branched-chain amino acid (BCAA) catabolism in cardiometabolic diseases.
Mechanism of Action: Targeting BCAA Catabolism
This compound is an orally active inhibitor of BDK. BDK's primary function is to phosphorylate and inactivate the branched-chain ketoacid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in the catabolism of BCAAs (leucine, isoleucine, and valine) and their corresponding branched-chain ketoacids (BCKAs).[1][2] By inhibiting BDK, this compound prevents the phosphorylation of BCKDH, leading to its activation. This, in turn, enhances the breakdown of BCAAs and BCKAs.[1][3] Notably, this compound and the related compound BT2 have been shown to promote the degradation of the BDK protein itself, contributing to a sustained reduction in BCKA levels.[3][4]
Figure 1: Signaling pathway of BCAA catabolism and the action of this compound.
In Vivo Studies in a Mouse Model of Heart Failure
A common model to study pressure-overload heart failure is the transverse aortic constriction (TAC) mouse model. In this model, this compound has been shown to improve cardiac function.
Experimental Workflow: Transverse Aortic Constriction (TAC) Model
Figure 2: Experimental workflow for the TAC mouse model of heart failure.
Comparative Efficacy Data: Cardiac Function
The following table summarizes the key cardiac function parameters from a study comparing this compound and BT2 in the TAC mouse model.
| Treatment Group | % Fractional Shortening (%FS) | % Ejection Fraction (%EF) | Heart Weight / Tibia Length (mg/mm) | Lung Weight / Tibia Length (mg/mm) |
| Sham | 45.2 ± 2.1 | 78.9 ± 2.5 | 4.8 ± 0.2 | 8.1 ± 0.4 |
| TAC + Vehicle | 28.9 ± 2.3 | 56.7 ± 3.1 | 6.9 ± 0.3 | 12.1 ± 1.1 |
| TAC + this compound | 38.1 ± 2.5 | 69.8 ± 3.2 | 6.2 ± 0.3 | 9.9 ± 0.8 |
| TAC + BT2 | 39.2 ± 2.8 | 71.3 ± 3.5 | 5.9 ± 0.2 | 9.5 ± 0.7 |
| Data are presented as mean ± SEM. *p < 0.05 vs. TAC + Vehicle. Data sourced from a representative study.[3][4][5] |
In Vivo Studies in a Mouse Model of Diet-Induced Obesity
This compound has also been evaluated in a diet-induced obesity (DIO) mouse model, which is relevant for studying metabolic diseases like type 2 diabetes.
Experimental Workflow: Diet-Induced Obesity (DIO) Model
Figure 3: Experimental workflow for the DIO mouse model.
Comparative Efficacy Data: Metabolic Parameters
The table below presents the effects of this compound and BT2 on key metabolic parameters in DIO mice.
| Treatment Group | Glucose AUC (mg/dLmin) at Week 2 | Fasting Insulin (ng/mL) | Plasma Leucine (µM) | Plasma Ketoleucine (µM) |
| Vehicle | 35,000 ± 2,500 | 2.5 ± 0.3 | 250 ± 20 | 50 ± 5 |
| This compound (30 mg/kg) | 28,000 ± 2,000 | 1.8 ± 0.2 | 180 ± 15 | 30 ± 4 |
| This compound (90 mg/kg) | 25,000 ± 1,800 | 1.5 ± 0.2 | 150 ± 12 | 20 ± 3 |
| BT2 (100 mg/kg) | 26,000 ± 2,100 | 1.6 ± 0.2 | 160 ± 14 | 25 ± 3 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle. Data sourced from a representative study.[1][3] |
Experimental Protocols
Transverse Aortic Constriction (TAC) Surgery in Mice
-
Anesthesia: Mice are anesthetized using isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Surgical Procedure: A small incision is made at the suprasternal notch. The aortic arch is carefully dissected, and a 7-0 silk suture is passed under the aorta between the innominate and left common carotid arteries. A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle. The needle is then quickly removed, creating a constriction of a defined diameter.
-
Post-operative Care: Mice receive analgesic and are monitored closely for recovery. Echocardiography is typically performed at 2-4 weeks post-surgery to assess cardiac function.
Diet-Induced Obesity (DIO) and Oral Glucose Tolerance Test (oGTT)
-
Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (typically 45-60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.
-
Treatment: this compound or comparator compounds are administered, often via oral gavage, for a specified duration.
-
Oral Glucose Tolerance Test (oGTT): After an overnight fast (typically 6 hours), mice are administered a bolus of glucose (1-2 g/kg) via oral gavage. Blood glucose levels are measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-gavage. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Conclusion
The in vivo data presented in this guide demonstrate that this compound is a potent BDK inhibitor that improves cardiac function in a mouse model of heart failure and enhances metabolic parameters in a diet-induced obesity model. Its efficacy is comparable to another BDK inhibitor, BT2. The mechanism of action, involving the activation of the BCKDH complex and subsequent reduction of BCAA and BCKA levels, provides a strong rationale for its therapeutic potential in cardiometabolic diseases. The detailed experimental protocols and workflows provided herein should aid in the replication and further investigation of these findings.
References
- 1. The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PF-07208254: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides essential safety and logistical information for the proper disposal of PF-07208254, a potent allosteric branched-chain ketoacid dehydrogenase kinase (BDK) inhibitor.
The following procedures are based on available safety data sheets and general best practices for the disposal of halogenated thiophene carboxylic acid derivatives. Adherence to these guidelines is crucial to minimize environmental impact and ensure personnel safety.
Hazard Profile and Safety Precautions
This compound, with the chemical name 3-chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent measures must be taken to prevent its release into the environment.
Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
Disposal Procedures
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant" [1]. This ensures that the compound is managed by professionals equipped to handle and neutralize hazardous chemical waste in an environmentally responsible manner.
Step-by-Step Disposal Workflow:
-
Segregation: Isolate waste containing this compound from other laboratory waste streams. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and any solutions.
-
Waste Container: Use a dedicated, clearly labeled, and leak-proof waste container for all this compound waste. The label should include the chemical name, CAS number (2573122-40-2), and relevant hazard symbols.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders[1].
-
Carefully sweep or scoop up the absorbed material.
-
Place the contaminated absorbent into the designated this compound waste container.
-
Decontaminate the spill area by scrubbing with alcohol[1].
-
-
Container Sealing and Storage: Once the waste container is ready for disposal, seal it tightly. Store the sealed container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents, until it can be collected by a licensed waste disposal service[1].
-
Professional Disposal: Arrange for the collection and disposal of the waste container by a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 2573122-40-2 | [1] |
| Molecular Formula | C₇H₂ClFO₂S₂ | [1] |
| Molecular Weight | 236.66 g/mol | [1] |
| Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Aquatic Toxicity | Category 1 (Acute and Chronic) | [1] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling chemical waste of this nature involves dissolution in a suitable solvent and transfer to a designated waste container, followed by professional disposal. The key is to prevent any release to the environment.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling PF-07208254
For researchers, scientists, and drug development professionals, the proper handling of potent, selective, and orally active allosteric inhibitors like PF-07208254 is paramount to ensure laboratory safety and maintain experimental integrity. This document provides essential guidance on personal protective equipment (PPE), operational plans for handling, and compliant disposal procedures.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound, a known inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).
| Metric | Value | Description |
| IC₅₀ | 110 nM | The half maximal inhibitory concentration against BDK in vitro. |
| Kᵢ | 54 nM | The inhibition constant, indicating the potency of the inhibitor. |
| Kₑ | 84 nM | The equilibrium dissociation constant. |
| Cellular IC₅₀ | 540 nM | The half maximal inhibitory concentration in human skeletal muscle cells. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in a laboratory setting.[1][2][3][4]
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required.[1] For procedures with a higher risk of splashes, such as preparing solutions or handling larger quantities, chemical splash goggles should be worn.[5] A face shield, used in conjunction with safety glasses or goggles, is recommended for maximum protection.[1][5] All eye and face protection must be ANSI Z87.1 compliant.[5][6]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For extended handling or when direct contact is likely, double-gloving is recommended.[1] It is crucial to change gloves immediately if they become contaminated.[2]
-
Body Protection: A standard laboratory coat is required to protect clothing and skin from potential splashes.[2][3] For tasks with a higher risk of contamination, a chemical-resistant apron or gown should be worn over the lab coat.
-
Foot Protection: Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[2][3]
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps for safe handling from receipt to disposal.
Caption: A procedural workflow for the safe handling of potent research compounds.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.[7] Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[7]
-
Container Labeling: All hazardous waste containers must be accurately labeled with the full chemical name ("this compound"), the approximate concentration and quantity, and the appropriate hazard warnings.[7]
-
Storage: Hazardous waste containers should be kept closed when not in use and stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7]
-
Final Disposal: The final disposal of the hazardous waste must be conducted through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[10][11]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. westlab.com [westlab.com]
- 5. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. reddit.com [reddit.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. acs.org [acs.org]
- 11. Safe Chemical Waste Disposal [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
